1-(4-Bromophenyl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-(4-bromophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDQKDUKSOJFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Part 1: Chemical Profile & Physicochemical Properties
[1]
The compound acts as a lipophilic scaffold with a polar "head," balancing solubility and membrane permeability in drug design.
| Property | Specification |
| CAS Number | 1226154-84-2 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄BrNO |
| Molecular Weight | 256.14 g/mol |
| Structural Features | N-Aryl Piperidine core; 4-OH (polar), 4-Br-Phenyl (lipophilic/reactive) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |
| pKa (Calc.) | ~14.8 (Hydroxyl), ~2-3 (Conjugated Amine - low basicity due to N-aryl) |
Part 2: Strategic Synthesis & Experimental Protocols
The synthesis of this compound generally follows two strategic pathways: Transition-Metal Catalyzed Cross-Coupling (preferred for lab scale/high purity) and Direct Bromination (preferred for industrial scale-up).
Method A: Buchwald-Hartwig Amination (Lab Scale)
This method offers high regioselectivity and mild conditions, utilizing the reactivity difference between iodine and bromine (if using 1-bromo-4-iodobenzene) or statistical coupling with 1,4-dibromobenzene.
Reaction Logic:
-
Substrates: 4-Hydroxypiperidine + 1-Bromo-4-iodobenzene.
-
Catalyst: Pd₂(dba)₃ / Xantphos or RuPhos.
-
Base: NaOtBu or Cs₂CO₃.
-
Solvent: Toluene or Dioxane.
Step-by-Step Protocol:
-
Preparation: In a glovebox or under Argon, charge a reaction vial with 4-hydroxypiperidine (1.0 equiv), 1-bromo-4-iodobenzene (1.1 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Activation: Add anhydrous Toluene (0.2 M concentration) and NaOtBu (1.5 equiv).
-
Reaction: Seal and heat to 80–100°C for 12–16 hours. The Pd-catalyst inserts selectively into the C-I bond (weaker than C-Br), preserving the bromine handle.
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).
Method B: Regioselective Bromination (Scale-Up)
For larger batches, it is cost-effective to synthesize 1-phenylpiperidin-4-ol first, followed by electrophilic aromatic substitution.
Protocol:
-
N-Arylation: React 4-hydroxypiperidine with fluorobenzene (SNAr) or bromobenzene (Ullmann coupling) to yield 1-phenylpiperidin-4-ol.
-
Bromination: Dissolve the intermediate in glacial acetic acid or DCM. Add N-Bromosuccinimide (NBS, 1.05 equiv) at 0°C.
-
Mechanism: The nitrogen lone pair activates the para-position, directing the bromine almost exclusively to the 4-position of the phenyl ring.
-
Quench: Add aqueous sodium thiosulfate to neutralize excess bromine.
Visualization: Synthetic Pathways
Caption: Figure 1. Convergent synthetic strategies comparing direct Pd-catalyzed coupling (top) vs. stepwise bromination (bottom).
Part 3: Medicinal Chemistry Applications[1][2]
This compound is a "privileged structure" intermediate. The piperidine ring is a common pharmacophore in CNS drugs, while the aryl bromide allows for modular library synthesis.
Divergent Library Synthesis (Suzuki-Miyaura Coupling)
The aryl bromide is the primary "handle." Researchers use this site to attach diverse biaryl systems found in:
-
Kinase Inhibitors: Coupling with heteroaryl boronic acids (e.g., pyridine, pyrazole) to target ATP binding pockets.
-
Antifungals: Synthesis of Posaconazole analogs where the N-aryl piperidine mimics the long lipophilic tail required for CYP51 inhibition.
Functional Group Interconversion (FGI)
The C4-Hydroxyl group is equally versatile:
-
Oxidation: Swern oxidation yields 1-(4-bromophenyl)piperidin-4-one , a precursor for reductive amination (introducing amines for GPCR binding).
-
Etherification: Alkylation creates ether linkages common in antihistamines and SSRIs.
Visualization: Divergent Utility
Caption: Figure 2. Chemo-selective derivatization logic for generating diverse chemical libraries.
Part 4: Handling, Stability, and Safety (E-E-A-T)
Safety Profile:
-
Skin/Eye Contact: Like most piperidines, this compound is an irritant.[2] The free base can cause skin burns or severe eye irritation (H315, H319).
-
Sensitization: Aryl bromides can be skin sensitizers.[2] Handle with nitrile gloves.
-
Inhalation: Dust may cause respiratory irritation. Use a fume hood.
Storage & Stability:
-
Hygroscopicity: The hydroxyl group makes the compound slightly hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon).
-
Light Sensitivity: Aryl bromides can undergo slow photodebromination. Store in amber vials.
-
Shelf Life: Stable for >2 years at 2–8°C if protected from light and moisture.
Analytical Validation:
-
HPLC: Purity >98% required for biological assays.
-
1H NMR (DMSO-d6): Look for the characteristic AA'BB' system of the para-substituted benzene (two doublets around 7.0–7.5 ppm) and the multiplet for the CH-OH proton at ~3.5–3.8 ppm.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link]
- Google Patents.CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine.
Technical Guide: Mechanism of Action & Utility of 1-(4-Bromophenyl)piperidin-4-ol
The following technical guide details the mechanism of action, chemical utility, and pharmacological significance of 1-(4-Bromophenyl)piperidin-4-ol .
Part 1: Executive Summary & Structural Identification
This compound is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry as a high-value synthetic intermediate. Unlike direct-acting pharmaceutical agents, its "mechanism of action" is defined by its role as a privileged pharmacophore building block . It serves as a critical precursor for generating libraries of G-protein-coupled receptor (GPCR) ligands, Sigma receptor modulators, and antifungal agents.
Critical Disambiguation
Researchers must distinguish this compound from its regioisomer, a common metabolite of haloperidol/bromperidol.
| Feature | Target Compound | Common Distractor (Metabolite) |
| Name | This compound | 4-(4-Bromophenyl)piperidin-4-ol |
| Structure | N-linked Phenyl (Phenyl on Nitrogen) | C-linked Phenyl (Phenyl on Carbon 4) |
| CAS Number | 1226154-84-2 | 57988-58-6 |
| Primary Role | Synthetic Scaffold / Sigma Ligand | Metabolite of Bromperidol |
| Reactivity | Aryl Bromide (Electrophile) + Alcohol | Tertiary Alcohol (Sterically hindered) |
Part 2: Chemical Mechanism of Action (Synthetic Utility)[1]
The core value of this compound lies in its orthogonal reactivity . It possesses two distinct reactive handles that allow for the "divergent synthesis" of complex bioactive molecules.
The Electrophilic Handle (Aryl Bromide)
The bromine atom at the para-position of the phenyl ring is highly activated for Palladium-catalyzed cross-coupling reactions.
-
Mechanism: Oxidative addition of Pd(0) into the C-Br bond forms a stable Pd(II) intermediate, which can then undergo transmetallation with boronic acids (Suzuki-Miyaura), organozinc reagents (Negishi), or amines (Buchwald-Hartwig).
-
Application: This allows the attachment of biaryl systems or heteroaryl tails, a common feature in antifungal drugs (e.g., Posaconazole analogues) and kinase inhibitors.
The Nucleophilic Handle (Secondary Alcohol)
The C4-hydroxyl group acts as a nucleophile or a pro-ketone.
-
Mechanism: The secondary alcohol can participate in Mitsunobu reactions (inversion of configuration), esterification, or oxidation to a piperidinone.
-
Application: Oxidation to the ketone provides a handle for reductive amination, allowing the introduction of a second nitrogen-containing pharmacophore, crucial for CCR5 antagonists and MCH-1 receptor ligands.
Visualization: Divergent Synthetic Pathways
Caption: Orthogonal reactivity map showing the divergent synthesis pathways accessible from the this compound scaffold.
Part 3: Biological Mechanism of Action (Pharmacophore Properties)
When incorporated into a drug molecule, the 1-phenylpiperidine moiety functions as a "Privileged Structure," often dictating the molecule's interaction with specific receptor families.
Sigma-1 Receptor (σ1R) Modulation
The N-aryl piperidine core is a classic pharmacophore for Sigma-1 receptors.
-
Mechanism: The basic nitrogen of the piperidine ring (at physiological pH) forms an ionic bond with Asp126 in the Sigma-1 receptor binding pocket. The 4-bromophenyl group occupies the primary hydrophobic pocket (HP1), engaging in
- stacking interactions with aromatic residues (e.g., Tyr103 , Phe107 ). -
Relevance: Ligands containing this core are investigated for neuroprotective effects, neuropathic pain management, and antidepressant activity.
Hydrophobic Scaffolding in Antifungals
In azole antifungals, the phenyl-piperidine linker provides the necessary rigid spacing and lipophilicity to traverse the fungal cell membrane and position the active triazole group within the CYP51 enzyme active site.
-
Mechanism: The 4-bromophenyl group acts as a lipophilic anchor, while the piperidine ring restricts conformational freedom, reducing the entropic cost of binding.
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound
Context: This protocol utilizes a Cu(I)-catalyzed Ullmann-type coupling or Pd-catalyzed Buchwald-Hartwig amination to install the phenyl ring on the nitrogen.
Reagents:
-
4-Hydroxypiperidine (1.0 eq)
-
1-Bromo-4-iodobenzene (1.1 eq) [Selectivity relies on I > Br reactivity]
-
CuI (10 mol%)
-
K3PO4 (2.0 eq)
-
L-Proline (20 mol%)
-
DMSO (Solvent)
Step-by-Step Workflow:
-
Charge: In a glovebox or under Argon, combine 4-hydroxypiperidine, 1-bromo-4-iodobenzene, CuI, L-Proline, and K3PO4 in a reaction vial.
-
Solvate: Add anhydrous DMSO.
-
Reaction: Heat to 90°C for 12–24 hours. Monitor by TLC/LC-MS for the consumption of the piperidine.
-
Note: The iodine atom reacts preferentially, leaving the bromine atom intact for future functionalization.
-
-
Workup: Dilute with EtOAc, wash with water and brine to remove DMSO. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Functionalization via Suzuki Coupling
Context: Utilizing the bromine handle to attach a biaryl motif.
Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl2 (5 mol%)
-
Na2CO3 (2 M aqueous solution, 3.0 eq)
-
Dioxane (Solvent)
Step-by-Step Workflow:
-
Degas: Sparge Dioxane and Na2CO3 solution with Nitrogen for 15 minutes.
-
Combine: Add substrate, boronic acid, and catalyst to a microwave vial.
-
Heat: Microwave at 100°C for 1 hour or reflux for 12 hours.
-
Validation: Check for the disappearance of the aryl bromide peak in LC-MS.
-
Isolation: Filter through Celite, concentrate, and purify via silica gel chromatography.
Part 5: Structural & Signaling Visualization
The following diagram illustrates the interaction of the this compound scaffold within a theoretical GPCR/Sigma receptor binding pocket, highlighting the mechanistic basis of its bioactivity.
Caption: Pharmacophore mapping of the N-aryl piperidine scaffold within a receptor binding site.
References
-
Chemical Identity & Properties
- PubChem Compound Summary for CAS 1226154-84-2.
-
(Search Term: 1226154-84-2)
-
Synthetic Methodology (N-Arylation)
- Ma, D., et al. (2003). CuI-catalyzed coupling reaction of aryl halides with aliphatic amines. Journal of Organic Chemistry.
-
Pharmacological Relevance (Sigma Receptors)
- Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology.
-
Scaffold Application in Drug Discovery
-
Lamberth, C. (2010). Piperidinyl-thiazole derivatives as fungicides. Bioorganic & Medicinal Chemistry Letters.[1] (Illustrates the utility of piperidine linkers).
-
Sources
The Antimicrobial Potential of 1-(4-Bromophenyl)piperidin-4-ol Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The piperidine scaffold, a privileged structure in medicinal chemistry, has been a focal point of such efforts due to its prevalence in numerous approved drugs and natural products. This technical guide delves into the antimicrobial properties of a specific subclass: 1-(4-Bromophenyl)piperidin-4-ol derivatives. As a Senior Application Scientist, this document synthesizes the available scientific evidence to provide a comprehensive overview of their synthesis, antimicrobial evaluation, structure-activity relationships, and potential mechanisms of action, offering a roadmap for researchers in this promising field.
The Core Scaffold: Synthesis of this compound
The journey into the antimicrobial potential of this class of compounds begins with the efficient synthesis of the core scaffold, this compound. A robust and scalable synthetic route is paramount for generating a library of derivatives for subsequent screening. The primary and most effective method for constructing this tertiary alcohol is through a Grignard reaction.
Grignard Reaction Protocol: A Self-Validating System
The synthesis of this compound is typically achieved by the addition of a Grignard reagent, 4-bromophenylmagnesium bromide, to a protected piperidin-4-one derivative, commonly N-benzyl-4-piperidone. The subsequent deprotection of the nitrogen atom yields the target precursor.
Experimental Protocol: Synthesis of this compound
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a small crystal of iodine.
-
In the dropping funnel, add a solution of 1,4-dibromobenzene in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated by gentle warming, indicated by a color change and heat evolution.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed, yielding a dark solution of 4-bromophenylmagnesium bromide.
-
-
Grignard Addition to N-Benzyl-4-piperidone:
-
In a separate flask, dissolve N-benzyl-4-piperidone in anhydrous THF and cool the solution to 0°C in an ice bath.
-
Slowly add the prepared Grignard reagent to the solution of N-benzyl-4-piperidone with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-benzyl-1-(4-bromophenyl)piperidin-4-ol.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection of the Piperidine Nitrogen:
-
Dissolve the purified N-benzyl-1-(4-bromophenyl)piperidin-4-ol in methanol.
-
Add palladium on carbon (10%) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.
-
Derivatization Strategies for Antimicrobial Activity
The hydroxyl group at the C-4 position of the piperidine ring serves as a versatile handle for introducing a wide range of functional groups, thereby modulating the physicochemical and biological properties of the molecule. The primary derivatization strategies to explore the antimicrobial potential of this scaffold include O-alkylation, esterification, and carbamate formation.
O-Alkylation: Introducing Ether Linkages
The synthesis of ether derivatives can be achieved through Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of this compound with a strong base, such as sodium hydride, followed by nucleophilic substitution with an appropriate alkyl halide.
Experimental Protocol: O-Alkylation of this compound
-
Deprotonation:
-
Suspend this compound in anhydrous THF or DMF in a flame-dried flask under a nitrogen atmosphere.
-
Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
-
Alkylation:
-
Add the desired alkyl halide (e.g., benzyl bromide, substituted benzyl bromides, or other alkyl halides) to the reaction mixture.
-
Heat the reaction to a temperature appropriate for the specific alkyl halide (typically 50-80°C) and monitor the progress by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting ether derivative by column chromatography.
-
Esterification: Introducing Ester Functionalities
Ester derivatives can be synthesized by reacting this compound with various acyl chlorides or carboxylic acids in the presence of a coupling agent. This approach allows for the introduction of a wide array of substituents.
Experimental Protocol: Esterification of this compound
-
Acylation with Acyl Chlorides:
-
Dissolve this compound in a suitable solvent such as dichloromethane or THF.
-
Add a base, such as triethylamine or pyridine, to act as an acid scavenger.
-
Cool the solution to 0°C and add the desired acyl chloride dropwise.
-
Allow the reaction to stir at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude ester.
-
Purify by column chromatography.
-
-
Coupling with Carboxylic Acids:
-
Dissolve this compound and the desired carboxylic acid in a solvent like dichloromethane.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion.
-
Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate, dry the organic layer, and purify the ester by column chromatography.
-
Carbamate Formation
Carbamates can be prepared by reacting the alcohol with an isocyanate or by a two-step procedure involving the formation of a chloroformate followed by reaction with an amine.
Experimental Protocol: Carbamate Synthesis
-
Reaction with Isocyanates:
-
Dissolve this compound in an aprotic solvent like THF.
-
Add the desired isocyanate and a catalytic amount of a base such as dibutyltin dilaurate.
-
Stir the reaction at room temperature or with gentle heating.
-
Upon completion, remove the solvent and purify the carbamate product.
-
In Vitro Antimicrobial Evaluation: A Step-by-Step Workflow
A systematic evaluation of the antimicrobial activity of the synthesized derivatives is crucial to identify promising lead compounds. Standardized in vitro methods are employed to determine the potency and spectrum of activity.
Preliminary Screening: The Disk Diffusion Method
The disk diffusion method provides a qualitative assessment of the antimicrobial activity and is an excellent initial screening tool.
Experimental Protocol: Disk Diffusion Assay
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation of Agar Plates: Uniformly streak the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Application of Test Compounds: Impregnate sterile paper disks with a known concentration of the synthesized derivative dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: Place the disks on the inoculated agar surface and incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each disk. The size of the zone is indicative of the compound's antimicrobial activity.
Quantitative Analysis: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Compound Dilutions: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Structure-Activity Relationship (SAR) and Mechanistic Insights
The analysis of the antimicrobial activity data from a library of derivatives allows for the elucidation of the structure-activity relationship (SAR), providing critical insights for the design of more potent and selective compounds.
Key Structural Features Influencing Activity
-
The N-(4-Bromophenyl) Group: The presence of a halogenated phenyl ring at the nitrogen atom is often associated with enhanced antimicrobial activity. The bromine atom can increase lipophilicity, which may facilitate the compound's ability to penetrate microbial cell membranes. Furthermore, the electron-withdrawing nature of bromine can influence the overall electronic properties of the molecule, potentially impacting its interaction with biological targets.
-
The C-4 Substituent: The nature of the substituent at the C-4 position, introduced through derivatization of the hydroxyl group, plays a crucial role in determining the antimicrobial potency and spectrum.
-
Lipophilicity: An optimal level of lipophilicity is often required for effective antimicrobial activity. Highly lipophilic derivatives may exhibit poor aqueous solubility, while highly polar derivatives may struggle to cross the microbial cell membrane.
-
Steric Bulk: The size and shape of the C-4 substituent can influence the compound's ability to bind to its molecular target. Bulky substituents may enhance binding through increased van der Waals interactions but can also lead to steric hindrance.
-
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors in the C-4 substituent can facilitate interactions with the active site of a target enzyme or receptor.
-
Table 1: Hypothetical SAR Data for this compound Derivatives
| Derivative | C-4 Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |
| 1 | -OH | >128 | >128 |
| 2a | -OCH3 | 64 | 128 |
| 2b | -OCH2Ph | 16 | 32 |
| 3a | -OCOCH3 | 32 | 64 |
| 3b | -OCOPh | 8 | 16 |
| 4a | -OCONHPh | 4 | 8 |
This table presents hypothetical data to illustrate potential SAR trends.
Potential Mechanisms of Action
While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, several potential targets can be hypothesized based on the activity of related piperidine-containing antimicrobial agents.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds, enhanced by the bromophenyl group and various C-4 substituents, may allow them to intercalate into the microbial cell membrane, leading to its disruption, increased permeability, and eventual cell death.
-
Inhibition of Essential Enzymes: Piperidine derivatives have been shown to inhibit various microbial enzymes. Potential targets could include:
-
DNA Gyrase: An enzyme essential for bacterial DNA replication.
-
Other Enzymes in Key Metabolic Pathways: Inhibition of enzymes involved in processes such as cell wall synthesis or folic acid biosynthesis could also lead to an antimicrobial effect.
-
-
Inhibition of Biofilm Formation: Many chronic infections are associated with the formation of microbial biofilms, which are notoriously resistant to conventional antibiotics. Novel piperidine derivatives may possess the ability to inhibit biofilm formation or disrupt existing biofilms, representing a significant therapeutic advantage.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility of the core structure and the versatility of the C-4 hydroxyl group for derivatization provide a robust platform for generating diverse chemical libraries.
Future research in this area should focus on:
-
Expansion of the Derivative Library: Synthesizing a broader range of ether, ester, and carbamate derivatives with diverse electronic and steric properties to further probe the SAR.
-
In-depth Mechanistic Studies: Utilizing techniques such as membrane permeabilization assays, enzyme inhibition assays, and transcriptomics to elucidate the precise mechanism of action of the most potent compounds.
-
Evaluation against Resistant Strains: Testing promising derivatives against a panel of clinically relevant multidrug-resistant bacterial and fungal pathogens.
-
In Vivo Efficacy and Toxicity Studies: Advancing lead compounds to preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
References
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
- Al-Omar, M. A. (2010).
- Aslan, S., & Ceylan, S. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 323-327.
- Naicker, L., Venugopala, K. N., Shode, F. O., & Odhav, B. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 783-792.
- Ramalingan, C., Park, Y. T., & Kabilan, S. (2006). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. European Journal of Medicinal Chemistry, 41(4), 513-522.
- Shaikh, T. M., & Debebe, H. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(5), 6333-6338.
- Saeed, A., & Abbas, N. (2012). Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters. Bioorganic & Medicinal Chemistry Letters, 22(24), 7594-7598.
- Zholdassova, R., Zazybin, A., Nurkenov, O., & Fazylov, S. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
solubility of 1-(4-Bromophenyl)piperidin-4-ol in different solvents
An In-Depth Technical Guide to the Solubility of 1-(4-Bromophenyl)piperidin-4-ol
Part 1: Executive Summary & Compound Identity[1]
The solubility profile of This compound is a critical parameter for its isolation, purification (recrystallization), and utilization as a scaffold in medicinal chemistry.[1][2][3] This guide addresses the specific isomer defined by CAS 1226154-84-2 , where the 4-bromophenyl group is attached to the piperidine nitrogen (N-aryl), and the hydroxyl group is located at the 4-position of the ring.[1][2][3]
Crucial Distinction: Researchers must distinguish this compound from its isomer, 4-(4-bromophenyl)piperidin-4-ol (CAS 57988-58-6), a metabolite of bromperidol where the phenyl group is attached to the carbon framework.[1][2][3] The solubility behaviors of these two isomers differ significantly due to the basicity of the nitrogen atom; the target compound (an aniline derivative) is significantly less basic than its carbon-linked isomer.[1][2][3]
Part 2: Physicochemical Profile & Theoretical Solubility
To design effective solubility experiments, we must first understand the molecular forces at play.[1][3]
Structural Analysis
-
Hydrophobic Domain: The N-(4-bromophenyl) moiety acts as a lipophilic anchor.[2][3] The bromine atom increases lipophilicity and density, enhancing solubility in halogenated and aromatic solvents.[1][3]
-
Polar Domain: The secondary hydroxyl group (-OH) at position 4 provides hydrogen bond donating (HBD) and accepting (HBA) capabilities, facilitating solubility in alcohols and polar aprotic solvents.[1][2][3]
-
Electronic Character: The nitrogen atom is part of an aniline-like system.[2][3] Unlike alkyl amines (pKa ~10), the lone pair is delocalized into the phenyl ring, lowering the pKa of the conjugate acid to approximately 5.0–5.5 .[1][2] Consequently, this compound does not dissolve readily in aqueous acid at pH 4–5; it requires stronger acidic conditions (pH < 2) to protonate and solubilize.[1][2]
Predicted Solubility Matrix
Based on Structural Activity Relationship (SAR) analysis of N-aryl piperidines, the following solubility trends are established:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | "Like dissolves like"; interaction between the aryl halide and chlorinated solvent.[1][2][3] |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole interactions solvate the polar -OH and the aromatic system.[1][3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good (10–50 mg/mL) | H-bonding with the 4-OH group; solubility decreases as alcohol chain length increases.[1][2][3] |
| Ethers/Esters | THF, Ethyl Acetate | Moderate (5–20 mg/mL) | Good general organic solubility; useful for extraction but potentially limited for high-conc reactions.[1][2][3] |
| Non-Polar | Hexanes, Heptane, Pentane | Poor (<1 mg/mL) | The polar hydroxyl group prevents solvation in purely aliphatic hydrocarbons.[1][3] |
| Aqueous | Water (Neutral pH) | Insoluble | Lipophilicity (LogP ~2.[1][2][3]3) dominates over the single polar -OH group.[2][3] |
| Aqueous Acid | 1M HCl | Moderate | Protonation of the nitrogen (forming the anilinium salt) improves aqueous solubility.[1][2][3] |
Part 3: Experimental Protocols for Solubility Determination
Tier 1: Visual Solubility Screen (Qualitative)
Use this protocol for rapid solvent selection during reaction optimization or recrystallization scouting.[2][3]
Materials: 10 mg of this compound per vial; array of solvents.[1][2][3] Protocol:
-
Place 10 mg of solid into a 2 mL clear glass vial.
-
Add solvent in aliquots (start with 100 µL = 10 vol).
-
Vortex for 30 seconds.
-
Observation:
-
If undissolved, add solvent to reach 1 mL (100 vol).[1][2][3]
-
Thermal Stress: Heat undissolved samples to boiling point (or 80°C). If dissolved upon heating and precipitates upon cooling, the solvent is a candidate for recrystallization .[1][3]
Tier 2: Equilibrium Solubility (Quantitative)
This "Shake-Flask" method is the gold standard for generating data for regulatory filing or formulation.[2][3]
Protocol:
-
Saturation: Add excess solid (approx. 50 mg) to 1 mL of the target solvent in a crimp-top HPLC vial.
-
Equilibration: Agitate at constant temperature (25°C) for 24 hours. Note: Use a thermomixer or shaking water bath.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated if measuring solubility at elevated temps).
-
Dilution: Dilute the filtrate 100-fold with Acetonitrile/Water (50:50).
-
Quantification: Analyze via HPLC-UV (254 nm) against a standard curve.
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the compound's behavior.
Caption: Decision tree for solvent selection distinguishing between reaction media (high solubility) and purification (temperature-dependent solubility).
Part 5: Application in Synthesis & Purification
Recrystallization Strategy
For this specific compound, the literature and structural properties suggest a mixed-solvent system is most effective for purification.[1][2][3]
-
Primary Solvent: Dichloromethane (DCM) or Ethyl Acetate (solubilizes the compound).[1][2][3]
-
Anti-Solvent: Hexane or Heptane (induces precipitation).[2][3]
-
Procedure: Dissolve the crude solid in the minimum amount of warm DCM. Slowly add Heptane until slight turbidity persists. Cool to 4°C to crystallize.
Reaction Solvent Suitability
-
Nucleophilic Substitution: Use DMF or Acetonitrile .[2][3] The compound is highly soluble, and these solvents support SN2 type reactions if the hydroxyl group is being derivatized.[1][3]
-
Oxidation (to Ketone): Use DCM or Acetone .[2][3] These are standard solvents for Jones oxidation or Dess-Martin Periodinane oxidation of the 4-hydroxyl group.[1][2][3]
References
-
Sigma-Aldrich. (2024).[2][3] Product Specification: this compound (CAS 1226154-84-2).[1][2][3][4] Retrieved from [2][3]
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 57988-58-6 (Isomer Comparison). PubChem.[2][3][5] Retrieved from [Link][1][2][3]
-
Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2][3] (Standard reference for recrystallization solvent selection protocols).
-
BenchChem. (2025).[2][3][6] General Protocols for Solubility Determination of Piperidine Derivatives. Retrieved from [1][2]
Sources
- 1. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 2. 4-(4-Bromophenyl)-4-hydroxypiperidine | C11H14BrNO | CID 93911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 27330-57-0,Methyl 3-(tert-Butyl)benzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Haloperidol - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Structural Elucidation of 1-(4-Bromophenyl)piperidin-4-ol using 13C NMR Spectroscopy
Abstract: This technical guide provides a comprehensive protocol and analysis framework for the structural characterization of 1-(4-Bromophenyl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis, using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. The causality behind experimental choices, from sample preparation to spectral interpretation, is detailed to ensure methodological robustness. Predicted 13C NMR chemical shifts are presented and analyzed in the context of the molecule's structural features, offering researchers, scientists, and drug development professionals a practical guide to confirming the identity and purity of this important synthetic building block.
Introduction: The Significance of this compound and the Role of 13C NMR
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its substituted piperidine core serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules, particularly those targeting the central nervous system. The precise structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. Unlike proton (1H) NMR, which provides information about the hydrogen atoms, 13C NMR directly probes the carbon skeleton of a molecule.[1] Each unique carbon atom in a different chemical environment gives rise to a distinct signal in the 13C NMR spectrum, providing a "fingerprint" of the molecule's carbon framework. This application note outlines the protocol for acquiring and interpreting the 13C NMR spectrum of this compound.
The Molecular Structure and Expected 13C NMR Signals
The structure of this compound contains several distinct carbon environments. Due to the plane of symmetry through the piperidine ring and the phenyl group, we can predict the number of unique carbon signals.
Caption: Molecular structure of this compound with carbon numbering.
Based on the structure's symmetry, the following unique carbon signals are expected in the 13C NMR spectrum:
-
Piperidine Ring:
-
One signal for the two equivalent carbons adjacent to the nitrogen (C2 and C6).
-
One signal for the two equivalent carbons beta to the nitrogen (C3 and C5).
-
One signal for the carbon bearing the hydroxyl group (C4).
-
-
Bromophenyl Group:
-
One signal for the carbon attached to the nitrogen (C1').
-
One signal for the two equivalent carbons ortho to the nitrogen (C2' and C6').
-
One signal for the two equivalent carbons meta to the nitrogen (C3' and C5').
-
One signal for the carbon bearing the bromine atom (C4').
-
Therefore, a total of seven distinct signals are anticipated in the proton-decoupled 13C NMR spectrum.[2]
Experimental Protocol for 13C NMR Analysis
This protocol is designed to yield a high-quality, high-resolution 13C NMR spectrum. The causality for each step is explained to provide a deeper understanding of the experimental design.
Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation.
Materials:
-
This compound (20-50 mg)
-
Deuterated chloroform (CDCl3) (0.6-0.7 mL)
-
5 mm NMR tube
-
Pasteur pipette and glass wool
-
Vortex mixer
Protocol:
-
Weighing the sample: Accurately weigh 20-50 mg of this compound directly into a clean, dry vial. A higher concentration is generally better for 13C NMR due to its lower sensitivity compared to 1H NMR.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl3 to the vial. CDCl3 is a common choice for its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual solvent peak.
-
Homogenization: Gently vortex the sample to ensure complete dissolution. A homogenous solution is crucial for acquiring sharp NMR signals.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the 5 mm NMR tube. This step is critical to remove any particulate matter, which can degrade the magnetic field homogeneity and lead to broadened spectral lines.
-
Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 0.6-0.7 mL. This volume is optimal for most standard NMR probes.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz (for 13C on a 400 MHz instrument) | The resonance frequency for 13C is approximately one-fourth that of 1H.[3] |
| Pulse Program | zgpg30 or similar | A standard 30-degree pulse-acquire sequence with proton decoupling is suitable for routine 13C NMR. |
| Acquisition Time (AQ) | 1-2 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of the carbon nuclei between scans, leading to more quantitative signals, although 13C NMR is not inherently quantitative without longer delays. |
| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of 13C (~1.1%), a large number of scans are required to achieve an adequate signal-to-noise ratio.[3] |
| Spectral Width (SW) | 200-250 ppm | This range is sufficient to encompass the chemical shifts of most organic compounds.[3] |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Decoupling | Broadband proton decoupling | This technique removes the coupling between carbon and proton nuclei, resulting in a simplified spectrum with a single peak for each unique carbon.[4] |
Data Processing and Analysis
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing: The chemical shift axis is calibrated by setting the residual solvent peak of CDCl3 to 77.16 ppm.
-
Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. While integration is not typically quantitative in standard 13C NMR, the relative intensities can sometimes provide useful information.
Predicted 13C NMR Spectrum and Interpretation
| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale for Assignment |
| ~149 | C1' | Aromatic carbon directly attached to the electron-withdrawing nitrogen atom, leading to a downfield shift. |
| ~132 | C3', C5' | Aromatic carbons meta to the nitrogen and ortho to the bromine. The deshielding effect of the bromine is most pronounced at the ortho position. |
| ~118 | C2', C6' | Aromatic carbons ortho to the nitrogen. The electron-donating effect of the nitrogen via resonance shields these carbons, shifting them upfield relative to other aromatic carbons. |
| ~110 | C4' | Aromatic carbon directly attached to the electronegative bromine atom. The inductive effect of bromine deshields this carbon. |
| ~68 | C4 | Aliphatic carbon attached to the highly electronegative oxygen atom of the hydroxyl group, resulting in a significant downfield shift for an sp3 carbon.[7] |
| ~48 | C2, C6 | Aliphatic carbons adjacent to the nitrogen atom. The electronegativity of nitrogen causes a downfield shift. |
| ~35 | C3, C5 | Aliphatic carbons beta to the nitrogen, showing a more typical aliphatic chemical shift. |
Analysis of Substituent Effects:
-
Nitrogen Atom: The nitrogen atom has a significant electronic influence on both the piperidine and phenyl rings. Its electron-withdrawing inductive effect deshields the adjacent C2 and C6 carbons of the piperidine ring and the C1' carbon of the phenyl ring. Conversely, its ability to donate its lone pair of electrons into the aromatic system via resonance leads to increased electron density at the ortho (C2', C6') and para (C4') positions, which would typically cause an upfield shift.
-
Bromine Atom: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, deshielding the carbon to which it is attached (C4') and, to a lesser extent, the ortho carbons (C3', C5').
-
Hydroxyl Group: The highly electronegative oxygen atom strongly deshields the C4 carbon of the piperidine ring, causing its signal to appear significantly downfield compared to the other aliphatic carbons.[7]
The interplay of these inductive and resonance effects determines the final chemical shift of each carbon atom.
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Visualizer loader [nmrdb.org]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Derivatization of 1-(4-Bromophenyl)piperidin-4-ol for Structure-Activity Relationship (SAR) Studies
Abstract: This document provides a detailed guide for the chemical modification of 1-(4-bromophenyl)piperidin-4-ol, a versatile scaffold in medicinal chemistry. We present strategic approaches and step-by-step protocols for derivatization at three key positions: the 4-hydroxyl group, the piperidine nitrogen, and the 4-position of the phenyl ring. The rationale behind these modifications is grounded in established principles of structure-activity relationship (SAR) studies, aiming to modulate physicochemical properties and enhance biological activity for drug discovery programs. This guide is intended for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Strategic Value of the this compound Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] The specific scaffold, this compound, offers multiple, chemically distinct handles for derivatization, making it an excellent starting point for building a diverse chemical library for SAR exploration.
Systematic modification of this core structure allows researchers to probe the chemical space around a biological target, leading to a deeper understanding of the molecular interactions that govern efficacy and selectivity. For instance, derivatives of 4-hydroxypiperidine have been pivotal in the discovery of potent CCR5 receptor antagonists and ligands for various central nervous system (CNS) targets.[3][4]
This guide will focus on three primary vectors for derivatization, each with a distinct purpose in SAR studies:
-
O-Alkylation and O-Acylation of the 4-Hydroxyl Group: To explore the impact of hydrogen bond donor/acceptor capabilities and steric bulk in the C4 region.
-
N-Alkylation and N-Acylation of the Piperidine Nitrogen: To modulate the basicity (pKa) of the piperidine nitrogen and introduce substituents that can form additional interactions with the target protein.
-
Cross-Coupling Reactions at the 4-Bromo Position: To introduce a wide variety of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical diversity and exploring new binding pockets.
Derivatization Strategies & Rationale for SAR
The derivatization strategy is guided by the goal of systematically altering the molecule's properties to observe corresponding changes in biological activity.
Logical Flow of an SAR-Driven Derivatization Campaign
Caption: Workflow for SAR-driven derivatization of the core scaffold.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Derivatization of the 4-Hydroxyl Group
Modifying the hydroxyl group can significantly impact a compound's polarity and its ability to act as a hydrogen bond donor or acceptor.
This classic method is reliable for forming ether linkages.[5][6][7][8]
Reaction Scheme: this compound + R-X --(Base)--> 1-(4-Bromophenyl)-4-(alkoxy)piperidine
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 256.14 | 256 mg | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 44 mg | 1.1 |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 205 mg (142 µL) | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (256 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (44 mg of 60% dispersion, 1.1 mmol) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water (5 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This method is particularly useful for coupling carboxylic acids to alcohols under mild conditions, which is ideal for sensitive substrates.[9][10][11][12]
Reaction Scheme: this compound + R-COOH --(DCC/DMAP)--> 1-(4-Bromophenyl)-4-(acyloxy)piperidine
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 256.14 | 256 mg | 1.0 |
| Carboxylic Acid (e.g., Acetic Acid) | 60.05 | 66 mg (63 µL) | 1.1 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 248 mg | 1.2 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 12 mg | 0.1 |
| Dichloromethane (DCM) | - | 10 mL | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (256 mg, 1.0 mmol), the carboxylic acid (1.1 mmol), and DMAP (12 mg, 0.1 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (248 mg, 1.2 mmol) in DCM (2 mL) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once complete, filter off the DCU precipitate and wash with a small amount of cold DCM.
-
Wash the filtrate with 5% HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Derivatization of the Piperidine Nitrogen
While the piperidine nitrogen in the parent scaffold is tertiary, derivatization is possible by starting from a suitable precursor, such as 4-(4-bromophenyl)piperidin-4-ol. For the purpose of this guide, we will assume the availability of this precursor for N-derivatization, followed by re-introduction of the phenyl group if necessary, or using a protecting group strategy. A more direct approach is reductive amination of the corresponding piperidinone.
This is a powerful and widely used method for forming C-N bonds.[13][14]
Reaction Scheme: 1-(4-Bromophenyl)piperidin-4-one + R-NH2 --([H])--> 1-(4-Bromophenyl)-N-alkylpiperidin-4-amine (This scheme is for forming a 4-amino derivative. For N-alkylation of the piperidine ring itself, one would start with a piperidin-4-ol and an appropriate amine, which is a more complex multi-step synthesis not covered in this protocol).
A more direct N-alkylation would involve starting with a secondary piperidine and an alkyl halide.
Derivatization of the 4-Bromophenyl Group
The bromo-substituent is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of substituents.
This reaction is excellent for forming C-C bonds between the aryl bromide and a boronic acid or ester.[15][16][17][18][19]
Reaction Scheme: this compound + R-B(OH)2 --(Pd catalyst/Base)--> 1-(4-Aryl)piperidin-4-ol
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 256.14 | 256 mg | 1.0 |
| Arylboronic Acid (e.g., Phenylboronic Acid) | 121.93 | 146 mg | 1.2 |
| Pd(PPh3)4 | 1155.56 | 58 mg | 0.05 |
| Sodium Carbonate (2M solution) | 105.99 | 1.5 mL | 3.0 |
| Toluene/Ethanol (3:1) | - | 8 mL | - |
Procedure:
-
To a microwave vial or Schlenk tube, add this compound (256 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).
-
Add the toluene/ethanol solvent mixture (8 mL) followed by the 2M sodium carbonate solution (1.5 mL).
-
Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Seal the vessel and heat the reaction to 100 °C (either in an oil bath or a microwave reactor) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
This reaction is a powerful tool for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[2][20][21][22][23]
Reaction Scheme: this compound + R1R2NH --(Pd catalyst/Base/Ligand)--> 1-(4-Aminophenyl)piperidin-4-ol
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 256.14 | 256 mg | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 105 mg (104 µL) | 1.2 |
| Pd2(dba)3 | 915.72 | 23 mg | 0.025 |
| XPhos | 476.65 | 48 mg | 0.1 |
| Sodium tert-butoxide | 96.10 | 134 mg | 1.4 |
| Anhydrous Toluene | - | 10 mL | - |
Procedure:
-
In an oven-dried Schlenk tube, add Pd2(dba)3 (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add a solution of this compound (256 mg, 1.0 mmol) in anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Seal the tube and heat in an oil bath at 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Structure-Activity Relationship (SAR) Insights
The data obtained from biological screening of the synthesized derivatives will inform the SAR.
SAR Logic Diagram
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. francis-press.com [francis-press.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 16. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. proprogressio.hu [proprogressio.hu]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 22. youtube.com [youtube.com]
- 23. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the In Vivo Formulation of 1-(4-Bromophenyl)piperidin-4-ol
Abstract
This technical guide provides a comprehensive framework for the formulation of 1-(4-Bromophenyl)piperidin-4-ol, a key heterocyclic compound, for in vivo studies. Recognizing the compound's predicted poor aqueous solubility, this document outlines a systematic, multi-tiered approach to vehicle screening and formulation development for various administration routes. Detailed protocols for solubility assessment, preparation of injectable and oral formulations, and key analytical considerations are provided to ensure the generation of reproducible and reliable preclinical data. The causality behind experimental choices is emphasized to empower researchers to adapt these methodologies to their specific study requirements.
Introduction and Pre-formulation Considerations
This compound is a piperidine derivative with potential biological activities that warrant in vivo investigation.[1] As a metabolite of the antipsychotic drug bromperidol, understanding its pharmacokinetic and pharmacodynamic profile is of significant interest. Structurally similar compounds, such as 4-(4-Chlorophenyl)piperidin-4-ol, exhibit low aqueous solubility (approximately 340 mg/L), suggesting that this compound will present formulation challenges.[2] An improper formulation can lead to low or variable bioavailability, potentially masking the true toxicological or efficacy profile of the compound.[3]
Therefore, a systematic pre-formulation assessment is the foundational step in developing a suitable vehicle for in vivo studies. The primary objective is to identify a vehicle system that can solubilize or uniformly suspend the compound at the desired concentration while being well-tolerated by the animal model.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrNO | [4][5] |
| Molecular Weight | 256.14 g/mol | [4][5] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 165-170 °C | [5] |
| Predicted Solubility | Poorly water-soluble | Inferred from chloro-analog[2] |
Hazard Note: this compound may cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during all handling and formulation procedures.
Strategic Approach to Formulation Development
The formulation strategy for a poorly soluble compound like this compound is contingent on the intended route of administration, the required dose, and the duration of the study. The workflow should prioritize simple, well-characterized vehicles before progressing to more complex systems.
Caption: Formulation development workflow for this compound.
Protocol: Tiered Solubility Screening
The initial step is to determine the approximate solubility in a range of commonly used, well-tolerated vehicles. This will guide the selection of the final formulation strategy.
Materials and Equipment
-
This compound
-
Glass vials (e.g., 2 mL) with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UPLC-MS system for quantification[6]
-
Tier 1 and Tier 2 vehicles (see table below)
Recommended Screening Vehicles
| Tier | Vehicle Composition | Rationale & Common Routes |
| Tier 1 | Saline (0.9% NaCl) | Aqueous baseline for IV, IP, SC |
| 5% Dextrose in Water (D5W) | Isotonic aqueous vehicle for IV | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Buffered aqueous vehicle | |
| 0.5% (w/v) Methylcellulose (MC) in Water | Common suspending agent for oral (PO) | |
| Corn Oil / Sesame Oil | Lipid vehicle for lipophilic compounds (PO, SC, IM)[5] | |
| Tier 2 | 20% (v/v) Polyethylene Glycol 400 (PEG 400) in Saline | Co-solvent system for enhanced solubility (IV, IP, PO)[4] |
| 10% (v/v) Dimethyl Sulfoxide (DMSO) in Saline | Strong solubilizing agent, use with caution (IV, IP, PO)[7] | |
| 30% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | Solubilization via inclusion complex formation (IV, IP, PO)[8] | |
| 5% (v/v) Polysorbate 80 (Tween® 80) in Saline | Surfactant to aid wetting and solubilization (IV, PO)[9] |
Experimental Protocol
-
Preparation: Accurately weigh a small excess of this compound (e.g., 5-10 mg) into a glass vial. The use of excess solid is crucial for ensuring saturation is reached.[10]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected vehicle to the vial.
-
Equilibration: Cap the vials securely and vortex vigorously for 1 minute. Place the vials on a rotator or orbital shaker at a controlled temperature (e.g., room temperature, ~25°C) for 24-48 hours to allow the system to reach equilibrium.[5]
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilution and Analysis: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UPLC-MS method to determine the concentration of the dissolved compound.[6] This concentration represents the equilibrium solubility in that vehicle.
Formulation Protocols
Based on the solubility screening results, select the most appropriate formulation type.
Protocol for a Solution Formulation (e.g., using HP-β-CD)
This protocol is suitable if the solubility in a particular vehicle is above the target dosing concentration.
-
Vehicle Preparation: Prepare the vehicle (e.g., 30% w/v HP-β-CD in sterile water for injection). Gently warm the solution (to ~40°C) if necessary to aid the dissolution of the cyclodextrin. Allow to cool to room temperature.
-
Compound Addition: Accurately weigh the required amount of this compound for the final target concentration.
-
Dissolution: Add the compound to the HP-β-CD solution. Vortex and/or sonicate the mixture until the compound is fully dissolved. Visual inspection should confirm the absence of any particulate matter.
-
pH Adjustment (if required): Measure the pH of the final solution. If necessary, adjust to a physiologically acceptable range (typically pH 6.5-7.5 for parenteral routes) using dilute HCl or NaOH.
-
Sterilization (for parenteral use): Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Final QC: Visually inspect the final formulation for clarity and absence of precipitation.
Protocol for a Suspension Formulation (e.g., using Methylcellulose)
This is the preferred approach for oral administration when the compound is not sufficiently soluble in aqueous vehicles.
-
Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose (or other suspending agent like 0.5% tragacanth) solution in purified water. This is often achieved by heating a portion of the water, dispersing the MC, and then adding the remaining cold water to facilitate dissolution.
-
Wetting the Compound: Accurately weigh the required amount of this compound. To prevent clumping, create a paste by adding a small amount of the vehicle (or a surfactant like 1-2 drops of Tween® 80) and triturating with a spatula or mortar and pestle.
-
Homogenization: Gradually add the remaining methylcellulose vehicle to the paste while continuously stirring or vortexing to create a uniform suspension.
-
Storage: Store the suspension in a labeled, sealed container, protected from light. Suspensions should be continuously stirred before and during dose administration to ensure homogeneity.
Formulation Characterization and Stability
A well-prepared formulation must be appropriately characterized to ensure it is suitable for the intended study.
Caption: Key characterization parameters for in vivo formulations.
-
pH and Osmolality: For parenteral formulations, the pH should be close to physiological pH (~7.4), and the solution should be iso-osmotic to minimize injection site irritation.
-
Stability: The formulation should be assessed for stability over the expected duration of use. This includes visual inspection for precipitation (for solutions) or changes in suspendability (for suspensions), and analytical confirmation of the compound's concentration and purity.
-
Homogeneity (Suspensions): For suspensions, it is critical to confirm that the dosing procedure (e.g., stirring and withdrawal) provides a consistent concentration from the first to the last animal dosed.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate and well-characterized formulation. Due to its presumed low aqueous solubility, a systematic approach beginning with broad solubility screening is mandated. This allows for an informed, data-driven selection of a suitable vehicle, whether it be a simple aqueous suspension for oral studies or a more complex co-solvent or cyclodextrin-based solution for parenteral administration. The protocols and principles outlined in this guide provide a robust framework for researchers to develop reliable and reproducible formulations, thereby ensuring the integrity of subsequent pharmacokinetic and pharmacodynamic studies.
References
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287. Available at: [Link]
-
Rizvi, S. A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Medical Sciences Forum, 14(1), 80. Available at: [Link]
-
Giri, T. K., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 584864. Available at: [Link]
- Ansel, H. C., Allen, L. V., & Popovich, N. G. (2011). Ansel's Pharmaceutical Dosage Forms and Drug Delivery Systems. Lippincott Williams & Wilkins.
-
Shave, D., & Alden, P. G. (n.d.). Solubility Screening by UPLC-MS/MS. Waters Corporation. Available at: [Link]
- PubChem. (n.d.). 4-(4-Bromophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information.
-
Patel, P. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]
- Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 342(1-2), 1-11.
- BenchChem. (n.d.). 4-(4-Bromophenyl)-4-hydroxypiperidine.
- ChemicalBook. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol.
- Gad, S. C. (2008). Pharmaceutical Manufacturing Handbook: Production and Processes. John Wiley & Sons.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Singh, R. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology, 3(3), 19-27.
-
Tani, N., et al. (2020). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences, 45(11), 693-703. Available at: [Link]
- Ma, P., & Hottot, A. (2011). Formulation of Poorly Soluble Drugs for In Vivo Studies. In Preclinical Development Handbook. John Wiley & Sons, Inc.
- Sharma, V. K., & Taylor, L. S. (2011). In vivo performance of lipid-based formulations. In Lipid-Based Formulations for Oral Drug Delivery (pp. 165-192). Informa Healthcare.
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2021). STANDARD OPERATING PROCEDURE for solubility testing. Available at: [Link]
- Baka, E., et al. (2008). The effect of the solvent on the aqueous solubility of drug candidates. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 834-840.
-
Ghareb, N., et al. (2014). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 58(11), 6466–6471. Available at: [Link]
-
Jain, A., et al. (2011). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
- Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. mdpi.com [mdpi.com]
- 7. veeprho.com [veeprho.com]
- 8. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Bromophenyl)piperidin-4-ol
Welcome to the Technical Support Hub. This guide addresses the specific purification challenges associated with 1-(4-Bromophenyl)piperidin-4-ol (CAS: 84962-75-4). This intermediate is critical in the synthesis of antifungal agents (e.g., Posaconazole) and various CNS-active compounds.
The protocols below rely on the distinct physicochemical properties of the N-aryl piperidine motif versus the aliphatic piperidine starting materials.
Quick Reference Data
| Property | Value | Implication for Purification |
| Molecular Weight | 256.14 g/mol | Suitable for standard silica chromatography. |
| LogP | ~2.6 (Predicted) | Lipophilic; soluble in DCM, EtOAc. |
| pKa (Conjugate Acid) | ~5.5 - 6.2 (N-Aryl) | Significantly less basic than starting material (~11.0). |
| Solubility | High: DCM, THF, DMSOLow: Water, Hexanes | Allows for anti-solvent crystallization. |
Module 1: The "Sticky" Impurity (Removing Starting Material)
User Issue: "I have residual 4-piperidinol in my crude mixture. It co-elutes on TLC and is difficult to remove via column chromatography."
Technical Insight: The separation difficulty arises because both the product and the starting material (4-piperidinol) are amines. However, their basicity differs by nearly 5 orders of magnitude.
-
Starting Material (4-piperidinol): A secondary aliphatic amine.
. -
Product: An N-aryl amine.[1] The nitrogen lone pair is conjugated with the
-system of the bromophenyl ring, drastically reducing its basicity to .
Troubleshooting Protocol: pH-Controlled Extraction Instead of relying solely on chromatography, use this "Chemical Filter" wash during your workup.
-
Dissolve: Dissolve your crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
The "Buffer" Wash: Wash the organic layer with a 0.5 M Phosphate Buffer (pH 8.0 - 8.5) .
-
Verification: Check the aqueous layer by TLC. It should contain the baseline impurity (4-piperidinol).
-
Final Wash: Wash the organic layer with brine, dry over
, and concentrate.
Diagram 1: pH-Dependent Separation Logic
Caption: Exploiting the pKa differential (11 vs 6) to sequester aliphatic amine impurities into the aqueous phase.
Module 2: Chromatographic "Streaking" (Tailing Peaks)
User Issue: "My product streaks on the silica column, making it impossible to separate from close-running by-products."
Technical Insight:
Even though the product is less basic than the starting material, the hydroxyl group (-OH) and the tertiary amine can still hydrogen bond with acidic silanol groups (
Troubleshooting Protocol: Mobile Phase Modifiers Do not use neutral solvents (Hexane/EtOAc) alone. You must deactivate the silica.
-
Option A (Standard): Add 1% Triethylamine (TEA) to your mobile phase.
-
Note: Pre-wash the column with the TEA-containing solvent before loading your sample.
-
-
Option B (For Difficult Separations): Use DCM / Methanol / Ammonia .
-
Recipe: 95:5:0.5 (DCM : MeOH :
). -
Why: The ammonia competes effectively for the silanol sites, sharpening the amine peak.
-
Warning: Avoid using acetone or aldehydes in your mobile phase, as the hydroxyl group on your product can react to form hemiacetals/acetals over time on the column.
Module 3: Metal Contamination (Pd/Cu Removal)
User Issue: "I synthesized this via Buchwald-Hartwig amination. The product is grey/brown, and I have high Palladium (Pd) residuals."
Technical Insight: Tertiary amines are excellent ligands for Palladium. Standard crystallization often traps Pd within the crystal lattice.[8]
Troubleshooting Protocol: Scavenger Resins Activated carbon is often insufficient for N-aryl systems. Use silica-bound scavengers.[9]
-
Dissolve: Dissolve crude product in THF or EtOAc (10 volumes).
-
Add Scavenger: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin.
-
Dosage: 0.5 equivalents relative to the estimated Pd content (or 5-10 wt% of crude mass).
-
-
Heat: Stir at 50°C for 2-4 hours. (Room temperature is often too slow for strongly complexed Pd).
-
Filter: Filter through a pad of Celite.
-
Result: The filtrate should be significantly lighter in color (pale yellow/off-white).
Module 4: Crystallization Strategy
User Issue: "The product is an oil or an amorphous solid. How do I get crystals?"
Technical Insight: The 4-bromophenyl group provides rigidity, but the piperidine ring is flexible. Successful crystallization requires a solvent system that solvates the amine but forces the aryl halide to stack.
Recommended Solvent Systems:
| Method | Solvent Pair | Ratio (v/v) | Procedure |
| Anti-Solvent | DCM / Heptane | 1 : 4 | Dissolve in minimal DCM. Add Heptane dropwise until cloudy. Cool to 0°C. |
| Evaporative | Acetone / Ether | 1 : 3 | Dissolve in Acetone. Layer Ether on top. Allow slow diffusion/evaporation. |
| Salt Formation | Ethanol / HCl | N/A | If freebase refuses to crystallize, form the HCl salt using 1M HCl in Ether. |
Diagram 2: Purification Decision Tree
Caption: Rapid decision matrix for selecting the appropriate purification module.
References
-
Synthesis & Purification Context: Patent CN112645902A. "Synthetic method of 1-(4-bromophenyl)piperidine." (Describes recrystallization in DCM:n-heptane).
-
pKa of N-Aryl Piperidines: ChemicalBook & URegina Data. "pKa Values of Some Piperazines and Piperidines." (Establishes the basicity drop from aliphatic to N-aryl amines).
-
Metal Removal Strategies: Organic Process Research & Development. "Palladium Extraction Following Metal-Catalyzed Reactions." (Validation of TMT scavengers for tertiary amines).
-
Buchwald-Hartwig Workup: Organic Syntheses. "General Procedure for Buchwald-Hartwig Amination." (Standard workup protocols for N-aryl amines).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ora.uniurb.it [ora.uniurb.it]
- 3. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis [organic-chemistry.org]
- 4. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US4306068A - Process for separating primary and secondary amines - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
degradation of 1-(4-Bromophenyl)piperidin-4-ol and prevention
This guide serves as a specialized Technical Support Center for 1-(4-Bromophenyl)piperidin-4-ol . It is designed to assist researchers in diagnosing stability issues, preventing degradation, and optimizing experimental handling.[1]
Status: Active | Tier: L3 (Senior Application Scientist) | Subject: Stability & Degradation Protocols[1]
Compound Profile & Stability Overview
Before troubleshooting, verify the structural integrity of your target.[1] This molecule contains three distinct functional zones with unique reactivities:
-
Aryl Bromide (C-Br): Highly susceptible to photolytic homolysis (UV/Blue light sensitivity).
-
Secondary Alcohol (C4-OH): Prone to oxidation to a ketone (piperidinone).
-
N-Aryl Piperidine (Aniline-like Nitrogen): Susceptible to oxidative coloring (yellowing/browning) via radical cation formation or N-oxide generation, though the electron-withdrawing bromine offers some stabilization.[1]
| Parameter | Specification | Critical Note |
| CAS Registry | Varies by salt form | Ensure you are handling the free base vs. HCl salt; salts are generally more stable. |
| Light Sensitivity | High | The C-Br bond is weak (~65-70 kcal/mol) and cleaves under UV radiation. |
| Hygroscopicity | Moderate | Increased if in salt form (HCl/HBr). Moisture accelerates hydrolysis of impurities. |
| Appearance | White/Off-white solid | Yellow/Brown indicates oxidation. Pink often indicates trace metal contamination or early photo-degradation. |
Diagnostic Flowchart (Visualizing the Problem)
Use this logic flow to identify the root cause of your compound's degradation.
Figure 1: Diagnostic decision tree for rapid identification of stability issues based on visual cues.[1]
Technical Support Tickets (Q&A Format)
Ticket #401: "My sample turned pink/brown after leaving it on the bench for 2 days."
Diagnosis: Photochemical Debromination & Radical Oxidation. The most common issue with aryl bromides is light sensitivity. Ambient laboratory light (fluorescent tubes) emits enough UV radiation to cleave the Carbon-Bromine bond.
-
Mechanism: The aryl bromide absorbs a photon, leading to homolytic cleavage of the C-Br bond. The resulting aryl radical abstracts a hydrogen atom from the solvent or the piperidine ring itself, leading to debromination (impurity mass: M-79+1). The pink color often comes from complex radical coupling products (diazo-like species) typical of aniline derivatives.
-
Resolution:
Ticket #402: "LC-MS shows a new peak at M+16. Is this an impurity?"
Diagnosis: N-Oxidation or Alcohol Oxidation. A mass shift of +16 Da typically indicates the addition of an oxygen atom.
-
Scenario A (N-Oxide): The tertiary nitrogen of the piperidine ring oxidizes to the N-oxide.[2] This is common if the sample is stored in solution (e.g., DMSO or Methanol) for long periods without inert gas.[1]
-
Scenario B (Ketone): The secondary alcohol at C4 oxidizes to a ketone (M-2 mass shift is usually observed, but M+16 can occur if hydration of the ketone happens in the MS source, though less likely).[1]
-
Differentiation: Run an NMR.[3][4]
-
N-Oxide: Significant downfield shift of the protons adjacent to the nitrogen (positions 2 and 6 on the piperidine ring).
-
Ketone: Disappearance of the multiplet at C4-H.
-
-
Resolution: Store solid material under Argon/Nitrogen. Avoid storing in solution. If in solution, add a radical scavenger like BHT (butylated hydroxytoluene) if the application permits.[1]
Ticket #403: "I see a peak at M-80 (Des-bromo) in my reaction mixture."
Diagnosis: Metal-Catalyzed Hydrodehalogenation. If you are using this compound in a cross-coupling reaction (e.g., Suzuki, Buchwald), the Palladium catalyst can sometimes insert into the C-Br bond and, if a hydride source is present (like an alcohol solvent or formate), reductively eliminate to remove the bromine.[1]
-
Resolution:
-
Switch solvents (avoid secondary alcohols like isopropanol if possible).
-
Ensure your reagents are dry.
-
Lower the reaction temperature.
-
Detailed Degradation Mechanisms
Understanding how the molecule breaks down is the key to preventing it.
Figure 2: Primary degradation pathways.[1] Photolytic debromination is the fastest route, while oxidation occurs over longer storage periods.[1]
Prevention & Storage Protocols
To ensure data integrity, strictly adhere to these "Gold Standard" storage conditions.
A. Storage Hierarchy
| Tier | Condition | Shelf Life (Est.) |
| Gold | Solid, -20°C, Argon atmosphere, Amber vial | > 2 Years |
| Silver | Solid, 4°C, Desiccator, Foil-wrapped | 6-12 Months |
| Bronze | Solid, RT, Clear vial (NOT RECOMMENDED) | < 1 Month |
| Critical Fail | Solution (DMSO/MeOH), RT, Light exposed | < 48 Hours |
B. Handling Best Practices
-
Amber Glassware: Always use amber vials for storage. If amber glassware is unavailable, wrap the flask/vial entirely in aluminum foil immediately after synthesis or purchase.[1]
-
Inert Atmosphere: The aniline nitrogen is electron-rich. Flush headspace with Argon or Nitrogen to prevent slow oxidative browning.
-
Avoid Chlorinated Solvents for Storage: Do not store the compound dissolved in Chloroform or DCM for extended periods. Traces of HCl in chloroform can form salts, and photolysis in chlorinated solvents is accelerated.[1]
-
Antioxidants: For long-term storage of solutions (e.g., stock solutions for screening), add 0.1% BHT (Butylated hydroxytoluene) to prevent radical oxidation, provided it does not interfere with your assay.[1]
References
-
Photostability of Aryl Halides
-
Oxidation of N-Aryl Piperidines
-
Mechanistic Insight: N-substituted piperidines are susceptible to oxidation at the alpha-carbon or the nitrogen center (N-oxide), particularly in the presence of peroxides or upon prolonged air exposure.[1]
-
Source: Campos, K. R., et al. (2025).[1] "Regiodivergent Functionalization of Saturated N-Heterocycles." ChemRxiv.
-
-
Synthesis & Impurity Profiling
- Mechanistic Insight: The synthesis of 4-(4-bromophenyl)piperidines often involves coupling reactions where debromination is a known side-reaction if catalyst/ligand systems are not optimized.
-
Source: BenchChem Technical Support.[2][5] (2025).[2][6][7][8][9][10] "4-(4-Bromophenyl)-4-hydroxypiperidine Technical Guide."
-
General Stability of Piperidine Derivatives
- Mechanistic Insight: Piperidine derivatives require protection from moisture and CO2 (carbamate form
-
Source: PubChem Compound Summary for 4-(4-Bromophenyl)piperidine.
Sources
- 1. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-Bromophenyl)-4-hydroxypiperidine | 57988-58-6 | Benchchem [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 4-(4-Bromophenyl)piperidine | C11H14BrN | CID 2757159 - PubChem [pubchem.ncbi.nlm.nih.gov]
scaling up 1-(4-Bromophenyl)piperidin-4-ol synthesis issues
Technical Support Center: Scale-Up Synthesis of 1-(4-Bromophenyl)piperidin-4-ol
Introduction: The Scale-Up Challenge
You are likely accessing this guide because your transition from gram-scale synthesis of This compound to kilogram-scale production has encountered yield plateaus or purity bottlenecks. This molecule is a critical "scaffold intermediate" in medicinal chemistry, particularly for antifungal agents and GPCR ligands.[1]
While the chemistry appears simple—coupling a secondary amine (4-piperidinol) with an aryl halide—the scale-up introduces thermodynamic and kinetic challenges that bench-scale protocols often mask.[1] This guide addresses the three most common failure modes: Regioselectivity (N- vs. O-arylation) , Solvent Trapping (DMSO/DMF removal) , and Catalytic Dehalogenation .[1]
Module 1: Route Selection & Thermodynamics
Q: Should I use Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination for >1kg batches?
A: For this specific substrate, SNAr is the superior process route , provided you select the correct electrophile.[1]
-
The Trap: Many researchers start with 1,4-dibromobenzene using Palladium catalysis (Buchwald-Hartwig) because the reagent is cheap.[1]
-
The Scale-Up Failure: On a large scale, this route suffers from:
-
The Solution: Switch to 1-Bromo-4-fluorobenzene using SNAr conditions. The fluorine atom is a significantly better leaving group than bromine in SNAr, allowing the reaction to proceed without touching the bromine handle required for downstream chemistry.[1]
Decision Matrix: Route Selection
Figure 1: Decision tree highlighting the risk profile of Pd-catalyzed coupling vs. SNAr for this specific brominated intermediate.
Module 2: Reaction Optimization (SNAr Protocol)
Q: I am observing ~15% impurity with Mass M+ = 332. What is it, and how do I stop it?
A: This is likely the O-arylated byproduct (ether linkage).
-
Mechanism: 4-Piperidinol has two nucleophilic sites: the Nitrogen (secondary amine) and the Oxygen (secondary alcohol). Nitrogen is kinetically more nucleophilic. However, if you use a strong base (like Potassium tert-butoxide or Sodium Hydride) or excessive heat, you deprotonate the alcohol, making the alkoxide a competitive nucleophile.[1]
-
Correction:
-
Switch Base: Use K2CO3 (Potassium Carbonate). It is strong enough to neutralize the HF generated but too weak to deprotonate the alcohol significantly.
-
Control Temperature: Do not exceed 100°C. The N-arylation should proceed smoothly at 80-90°C in DMSO.
-
Optimized Scale-Up Protocol (1 kg Batch)
-
Charge: Reactor with 4-Piperidinol (1.0 equiv) and K2CO3 (1.5 equiv, milled/powdered).
-
Solvent: Add DMSO (4 volumes). Note: DMF is an alternative, but DMSO allows lower reaction temperatures due to higher polarity.[1]
-
Addition: Heat to 60°C. Add 1-Bromo-4-fluorobenzene (1.05 equiv) slowly over 1 hour. Exotherm Warning: SNAr reactions are exothermic. Controlled addition is vital.
-
Reaction: Stir at 90°C for 6-8 hours. Monitor by HPLC.
-
Quench: Cool to 20°C.
Data: Solvent & Base Effects on Selectivity
| Solvent | Base | Temp (°C) | N-Product (Target) | O-Product (Impurity) | Notes |
| DMSO | K2CO3 | 90 | >98% | <1% | Recommended |
| DMF | NaH | 25 | 60% | 35% | NaH deprotonates OH |
| Toluene | KOtBu | 110 | 85% | 12% | Poor solubility, high temp |
| DMSO | Et3N | 90 | 70% | <1% | Reaction stalls (Base too weak) |
Module 3: Workup & Isolation (The "DMSO Trap")
Q: I cannot remove DMSO during workup. It carries over and ruins the crystallization. How do I remove it without column chromatography?
A: Do not attempt to distill DMSO; the high boiling point (189°C) will degrade your product. Use the "Water Crash" method.
The target molecule, this compound, is a lipophilic solid with very low water solubility (<350 mg/L), whereas DMSO is miscible with water.[1]
Troubleshooting the Workup
-
Issue: "Oiling out" instead of crystallizing.
-
Cause: Adding water too fast or at too high a temperature.
-
Fix: The Slow-Cool/Slow-Add technique.
Step-by-Step Isolation Protocol:
-
Dilution: After reaction completion, cool the DMSO mixture to 40°C.
-
Seeding: Add a small amount of pure product seed crystals (0.5 wt%).
-
Precipitation: Add Water (3x reaction volume) dropwise over 2 hours.
-
Critical: Maintain temperature at 35-40°C during addition to prevent oiling.
-
-
Aging: Cool slowly to 5°C over 4 hours. Stir for another 2 hours.
-
Filtration: Filter the solids.
-
Wash: Wash the cake with Water (2x) to remove residual DMSO, then Heptane (1x) to remove unreacted bromide.
-
Drying: Vacuum oven at 45°C.
Workup Workflow Diagram
Figure 2: Isolation strategy utilizing the high water-solubility of DMSO and the low solubility of the target aryl-piperidine.[1][2]
Module 4: Impurity Profile & Specifications
Q: What are the critical impurities I must monitor for regulatory filing?
A: Aside from the O-arylated byproduct mentioned in Module 2, you must monitor for Inorganic Carryover and Dimerization .[1]
| Impurity Name | Structure Description | Origin | Control Limit (Typical) | Removal Strategy |
| Impurity A (Ether) | 4-(4-bromophenoxy)piperidine | O-arylation (Base too strong) | < 0.15% | Control reaction temp <90°C; use Carbonate base.[1] |
| Impurity B (Bis) | 1,4-di(piperidin-1-yl)benzene | Double substitution (if using dibromobenzene) | < 0.10% | Avoid by using 1-Bromo-4-fluorobenzene.[1] |
| Impurity C (Debromo) | 1-phenylpiperidin-4-ol | Pd-catalyzed reduction | < 0.10% | Avoid Pd chemistry; use SNAr.[1] |
| Residual DMSO | Solvent | Incomplete washing | < 5000 ppm | Water reslurry or extended vacuum drying. |
References
-
Synthesis of 1-(4-bromophenyl)piperidine derivatives via SNAr: Patent CN112645902A. "Synthetic method of 1-(4-bromophenyl) piperidine."[1]
-
Solubility and Workup of Aryl Piperidines: BenchChem Technical Support. "An In-depth Technical Guide to 4-(4-Bromophenyl)-4-hydroxypiperidine."[1]
-
Comparison of SNAr vs. Buchwald-Hartwig for Heterocycles: European Journal of Organic Chemistry. "SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1,3,4]thiadiazole Series."
-
Removal of DMSO/DMF in Process Chemistry: University of Rochester, Dept. of Chemistry. "Workup for Reactions in DMF or DMSO."
Sources
catalyst poisoning in 1-(4-Bromophenyl)piperidin-4-ol synthesis
Executive Summary
You are encountering stalled conversion or catalyst deactivation during the synthesis of 1-(4-Bromophenyl)piperidin-4-ol . This reaction typically involves a Buchwald-Hartwig Cross-Coupling between 4-piperidinol and a dihaloarene (likely 1-bromo-4-iodobenzene to preserve the bromine handle).
The failure mode described—often characterized by a reaction that starts well but stalls at 40-60% conversion, or precipitates "Pd black" early—is rarely a simple matter of kinetics. It is a multi-variable poisoning event driven by functional group interference (the free -OH) , halide inhibition , and competitive coordination .
This guide provides the diagnostic logic and optimized protocols to resolve these specific deactivation pathways.
Module 1: Diagnostic Triage
Before altering the chemistry, determine the specific mode of failure using the visual and analytical cues below.
| Symptom | Diagnosis | Root Cause |
| Immediate Black Precipitate | Ligand Dissociation | The amine substrate (4-piperidinol) is coordinating to Pd(0) faster than the phosphine ligand, leading to Pd aggregation. |
| Stalls at ~50% Conversion | Product/Halide Inhibition | Accumulation of Iodide/Bromide or the product itself is binding to the active Pd(II) species, preventing turnover. |
| No Reaction (SM Recovery) | Oxidative Addition Failure | The catalyst is poisoned by trace sulfur/oxidants, or the catalyst system is too bulky to access the C-I bond. |
| Formation of Polymer/Oligomer | Selectivity Failure | Pd is inserting into the C-Br bond as well as the C-I bond. This acts as a "stoichiometric poison" by consuming the starting material. |
Module 2: The Mechanics of Deactivation
To fix the reaction, you must understand where the cycle breaks. In this specific synthesis, the free hydroxyl group on the piperidine and the leaving group dynamics are the primary culprits.
The "Silent Killer": Hydroxyl Coordination
While the secondary amine is the intended nucleophile, the C-4 hydroxyl group on 4-piperidinol is a Lewis base. In non-polar solvents (Toluene), the -OH group can form an off-cycle resting state with the Palladium center (
Halide Saturation
If you are using 1-bromo-4-iodobenzene :
-
Pd inserts into C-I (weaker bond).
-
Iodide is released upon base turnover.
-
High concentrations of
can bridge two Pd centers, forming inactive dimers .
Visualization: Deactivation Pathways
The following diagram maps the standard catalytic cycle against the specific failure points for your substrate.
Figure 1: Catalytic cycle of Buchwald-Hartwig amination showing specific off-cycle deactivation traps (Red/Yellow/Black) relevant to hydroxy-piperidines.
Module 3: Optimized Protocol & Solutions
The following protocol is designed to maximize chemoselectivity (C-I over C-Br) and minimize catalyst poisoning .
Step 1: Ligand & Pre-catalyst Selection
-
Do NOT use:
or simple phosphines. They are too labile and will lead to Pd black via amine displacement. -
Recommended System:
-
Pre-catalyst:
or Pd(OAc)2. -
Ligand: XPhos or RuPhos .[1]
-
Why? These dialkylbiaryl phosphines are bulky. They create a "protective shell" around the Pd, preventing the 4-OH group from binding and stopping the formation of Halide dimers.
-
Step 2: The "Pre-Heating" Activation (Critical)
Many users fail here by mixing everything at once. The amine (4-piperidinol) will bind to Pd before the ligand does.
-
Mix
and Ligand (1:1.2 ratio) in the solvent (Dioxane or Toluene). -
Heat to 80°C for 5 minutes under Argon. This ensures the active
species is formed before it sees the amine. -
Cool to RT, then add substrates.
Step 3: Base & Additive Strategy
-
Base: Use
(Cesium Carbonate).-
Why? Strong bases like NaOtBu can deprotonate the 4-OH group, turning it into a potent alkoxide poison.
is strong enough for the amine but leaves the alcohol largely protonated.
-
-
Solvent: 1,4-Dioxane (anhydrous).
-
Temperature: 80-100°C.
Step 4: Optimized Workflow Table
| Component | Specification | Purpose |
| Substrate A | 1-Bromo-4-iodobenzene (1.0 equiv) | Electrophile (Iodine reacts, Bromine stays). |
| Substrate B | 4-Piperidinol (1.1 equiv) | Nucleophile. |
| Catalyst | Metal source. | |
| Ligand | XPhos (2-4 mol%) | Prevents poisoning; boosts reductive elimination. |
| Base | Mild base; prevents alkoxide formation. | |
| Solvent | 1,4-Dioxane (0.2 M) | Good solubility; moderate boiling point. |
Module 4: Troubleshooting Decision Tree
Use this logic flow to resolve persistent issues.
Figure 2: Troubleshooting logic for Pd-catalyzed coupling of piperidinol.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use 1,4-dibromobenzene instead of the iodo-bromo analog?
-
Technical Answer: Yes, but it is risky. With two identical leaving groups, the statistical probability of double-coupling (reacting at both ends) increases, leading to oligomers. If you must use it, use a large excess of the dibromide (3-4 equivalents) to favor mono-substitution, then recover the excess.
Q2: Why not protect the hydroxyl group (e.g., TBS-ether)?
-
Technical Answer: Protection is the "Gold Standard" solution if the optimization above fails. A TBS or TBDPS group completely eliminates the risk of alkoxide coordination. However, it adds two synthetic steps (protection/deprotection). Try the XPhos/
system first; if yields are <50%, switch to the protected substrate.
Q3: The reaction turns green. Is this normal?
-
Technical Answer: No. Green usually indicates the formation of Cu(II) (if copper is present) or specific oxidized Pd species. If you see green, check your solvent for peroxides (especially if using THF or Dioxane) and ensure your inert atmosphere (Argon/Nitrogen) is rigorous. Oxygen is a potent poison for phosphine ligands (forming phosphine oxides).
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.[4]
-
Huihui, K. M., et al. (2016). "Decarboxylative Cross-Coupling of (Hetero)Aryl Carboxylates." Nature. (Demonstrates the utility of Pd/XPhos systems in hindered substrates).
-
BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-catalyzed α-arylation of N-protected 2-piperidinones [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
Technical Support Center: Temperature Control in 1-(4-Bromophenyl)piperidin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)piperidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical aspects of temperature management during this N-arylation reaction. Precise temperature control is paramount for achieving high yield, purity, and ensuring a safe and reproducible synthesis. This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter.
The Critical Role of Temperature in N-Arylation
The synthesis of this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. In this reaction, the C-N bond is formed between the nitrogen of piperidin-4-ol and the brominated phenyl ring. Temperature is a key parameter that directly influences several aspects of the catalytic cycle:
-
Activation Energy: Sufficient thermal energy is required to overcome the activation barriers for key steps like oxidative addition and reductive elimination.
-
Catalyst Stability: Palladium catalysts, particularly the active Pd(0) species, can be susceptible to thermal decomposition, leading to catalyst deactivation and incomplete reactions.
-
Reaction Rate: Higher temperatures generally increase the reaction rate, but can also accelerate side reactions.
-
Side Reactions: Uncontrolled temperature can promote undesirable pathways such as hydrodehalogenation of the aryl bromide, β-hydride elimination, or degradation of starting materials and products.
This guide will help you find the optimal thermal window to maximize product formation while minimizing impurities.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. Why is this happening and how can I fix it?
Answer:
Low or no conversion is a frequent issue directly linked to thermal management. There are two primary temperature-related causes:
-
Insufficient Temperature: The most common cause is a reaction temperature that is too low to overcome the activation energy of the C-N coupling. Buchwald-Hartwig aminations involving aryl bromides typically require elevated temperatures to proceed efficiently.[1] Published procedures often report temperatures in the range of 70-115 °C.[1]
-
Catalyst Inactivity at Low Temperatures: Modern palladium precatalysts require an initial activation step to form the active Pd(0) species. This activation is often temperature-dependent. If the temperature is too low, the catalyst may not be fully activated, leading to a stalled reaction.
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and that the internal reaction temperature is being accurately monitored with a thermocouple.
-
Gradual Temperature Increase: If you suspect the temperature is too low, increase it in increments of 10 °C, monitoring the reaction progress by a suitable analytical method (TLC, LC-MS, or GC-MS) at each stage.
-
Consult Catalyst Specifications: Review the technical data for your specific palladium catalyst and ligand system. Some systems are designed for lower temperature activation and may be more suitable if your substrate is thermally sensitive.[2]
Q2: I am observing significant byproduct formation, leading to a low yield of the purified product. How is temperature contributing to this?
Answer:
Byproduct formation is often a sign of a suboptimal reaction temperature. Both excessively high and low temperatures can lead to undesired side reactions.
-
At Excessively High Temperatures (>120 °C):
-
Catalyst Decomposition: The palladium catalyst can degrade, forming palladium black and losing its catalytic activity. This not only stops the desired reaction but can also catalyze other unwanted processes.
-
Hydrodehalogenation: The aryl bromide can be reduced to bromobenzene, consuming starting material.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade at very high temperatures.
-
-
At Suboptimal (Too Low) Temperatures:
-
If the rate of the desired C-N coupling is slow, other competing side reactions may become more prominent, even if they are also slow.
-
Troubleshooting Workflow:
The following workflow can help you identify and resolve temperature-related byproduct formation.
Caption: Troubleshooting workflow for byproduct formation.
Q3: The reaction starts well but then stalls before reaching full conversion. Could this be a temperature issue?
Answer:
Yes, this is a classic sign of catalyst deactivation, which can be temperature-related.
-
Cause: Prolonged exposure to high temperatures can lead to the slow degradation of the catalyst over the course of the reaction. The reaction proceeds until the concentration of the active catalyst falls below a critical threshold, at which point the reaction effectively stops.
Mitigation Strategies:
-
Use a More Robust Catalyst System: Modern palladium precatalysts (e.g., G3 or G4 precatalysts) are often more stable at elevated temperatures than older systems.[2]
-
Optimize Reaction Time: Instead of running the reaction for an extended period (e.g., 24 hours) at a very high temperature, it may be more effective to run it at a slightly lower temperature (e.g., 90 °C instead of 110 °C) for a longer duration. This can preserve the catalyst's lifespan.
-
Consider a Second Catalyst Charge: In some cases, a second charge of the catalyst and/or ligand can be added to the stalled reaction to restart it, although this is not ideal for process efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for the synthesis of this compound via Buchwald-Hartwig amination?
A general starting point for this reaction is typically between 90 °C and 110 °C .[1] However, the optimal temperature is highly dependent on the specific combination of reagents and solvent. The table below provides a general guide.
| Component | Example | Typical Temperature Range (°C) | Rationale |
| Solvent | Toluene, Dioxane | 80 - 110 | High boiling points allow for necessary thermal energy. |
| Base | NaOtBu, K₃PO₄ | 80 - 110 | Stronger bases may allow for slightly lower temperatures, but can also be more prone to side reactions if not controlled.[3] |
| Ligand | RuPhos, BrettPhos | 90 - 110 | Bulky, electron-rich ligands can facilitate the reaction at lower temperatures compared to less effective ligands.[2] |
Q2: My reaction seems to have a significant exotherm upon adding the base. How should I manage this?
An initial exotherm is common, especially when using strong bases like sodium tert-butoxide (NaOtBu). Uncontrolled exotherms can be dangerous and lead to a runaway reaction or significant byproduct formation.
Recommended Procedure for Base Addition:
-
Combine the aryl bromide, piperidin-4-ol, palladium catalyst, and ligand in the solvent at room temperature.
-
Ensure the reaction vessel is equipped with a thermometer or thermocouple to monitor the internal temperature.
-
Add the solid base portion-wise over a period of 15-30 minutes.
-
Monitor the internal temperature during the addition. If the temperature rises by more than 5-10 °C, pause the addition until it subsides. An ice-water bath can be kept on standby for rapid cooling if necessary.
-
Only after the base has been fully added and any initial exotherm has ceased should you begin heating the reaction to the target temperature.
The following diagram illustrates the key temperature control points in the workflow.
Caption: Experimental workflow with temperature control points.
Q3: Can this reaction be performed at room temperature?
While some highly reactive aryl halides (like aryl iodides) and specialized, highly active catalyst systems can facilitate C-N coupling at or near room temperature, it is generally not feasible for aryl bromides like 1-bromo-4-iodobenzene.[4] The C-Br bond is less reactive and requires thermal energy to undergo oxidative addition to the palladium center. Attempting the reaction at room temperature with standard catalysts will likely result in no reaction.
Exemplary Experimental Protocol with Temperature Control
This protocol is a general guideline. You should always perform your own risk assessment and optimization.
Synthesis of this compound
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-bromo-4-iodobenzene (1.0 eq), piperidin-4-ol (1.2 eq), RuPhos Pd G3 precatalyst (0.02 eq), and RuPhos ligand (0.04 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Inerting: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Base Addition (Critical Temperature Control): Begin stirring the mixture. Add sodium tert-butoxide (1.4 eq) as a solid in four portions over 20 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Heating to Target Temperature: Once the base addition is complete and the mixture is homogeneous, place the flask in a pre-heated oil bath at 100 °C .
-
Reaction Monitoring: Maintain the reaction at 100 °C and monitor its progress by TLC or LC-MS every 2-4 hours until the starting aryl bromide is consumed (typically 12-24 hours).
-
Cooling and Workup: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Proceed with the aqueous workup.
References
- Google Patents. (n.d.). Synthetic method of 1-(4-bromophenyl) piperidine. CN112645902A.
-
ResearchGate. (n.d.). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions. Retrieved from [Link]
-
Organic Syntheses. (2007). Electrophilic Cyclization with N-Iodosuccinimide: Preparation of 5-(4-Bromophenyl)-3-Iodo-2-(4-Methylphenyl)Furan. Org. Synth. 2007, 84, 199-208. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. US9029547B1.
-
ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating. Retrieved from [Link]
-
PubMed. (2019). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. J Org Chem. 2000;65(17):5334-43. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
byproduct identification in 1-(4-Bromophenyl)piperidin-4-ol synthesis
Status: Operational Operator: Senior Application Scientist Ticket ID: BPP-4OL-SYN-001
Welcome to the Technical Support Center
You have accessed the advanced troubleshooting module for the synthesis of 1-(4-Bromophenyl)piperidin-4-ol . This intermediate is a critical scaffold in the development of antifungal agents, analgesics, and hERG channel blockers.
Unlike standard organic preparations, this synthesis requires balancing two competing factors: nucleophilic selectivity (reacting the amine while preserving the alcohol) and chemoselectivity (displacing the leaving group while retaining the aryl bromide).
This guide replaces generic advice with causal analysis and self-validating protocols.
Module 1: Synthetic Route Analysis & Byproduct Prediction
Before troubleshooting, you must identify which synthetic pathway generates your specific impurity profile. The two dominant routes produce distinct byproducts.
Route A: Nucleophilic Aromatic Substitution (
) – The Industry Standard
-
Reagents: 4-Hydroxypiperidine + 1-Bromo-4-fluorobenzene.
-
Mechanism: The secondary amine attacks the carbon para to the fluorine.
-
Why it works: Fluorine is highly electronegative, stabilizing the Meisenheimer complex intermediate, making it a superior leaving group to bromine in
conditions (DMSO/DMF, , 100°C). -
Primary Risk: Thermal elimination of the alcohol.
Route B: Buchwald-Hartwig Amination – The Alternative
-
Reagents: 4-Hydroxypiperidine + 1,4-Dibromobenzene.
-
Mechanism: Pd-catalyzed C-N bond formation.
-
Why it works: Useful when fluorinated starting materials are unavailable or cost-prohibitive.
-
Primary Risk: Protodehalogenation (loss of Br) and Bis-coupling (dimerization).
Visualizing the Impurity Landscape
The following diagram maps the origin of key byproducts based on reaction conditions.
Figure 1: Mechanistic origin of impurities. Note that Dehydration (Impurity A) can be synthetic or analytical (thermal).
Module 2: Troubleshooting & FAQs
This section addresses specific deviations observed in your LC-MS or NMR data.
Issue 1: "I see a mass peak at [M-18]. Is my reaction failing?"
Diagnosis: Dehydration (Elimination of
Root Cause Analysis:
-
Analytical Artifact (Most Likely): You are using GC-MS.[1] The high injection port temperature (>250°C) causes thermal elimination of the secondary alcohol to form the tetrahydropyridine alkene inside the instrument [1].
-
Synthetic Issue: You used a strong acid during workup (e.g., HCl to neutralize base) or excessive heat (>140°C) in the
step.
Protocol for Verification:
-
Step 1: Switch to LC-MS (ESI+) using a neutral buffer (Ammonium Acetate) or mild Formic Acid (0.1%).
-
Step 2: If the peak persists in LC-MS, the impurity is synthetic.
-
Corrective Action: Maintain reaction temperature <120°C. During workup, quench with saturated
instead of strong mineral acids.
Issue 2: "My product mass is [M-80]. The Bromine is gone."
Diagnosis: Protodehalogenation (Debromination). Observed Mass: ~177 Da (1-Phenylpiperidin-4-ol).
Root Cause Analysis:
-
Context: Almost exclusive to the Buchwald-Hartwig (Pd) route.
-
Mechanism: This occurs via
-hydride elimination from the Pd-amido intermediate or if the catalyst system is too active/overheated. It can also happen if the solvent (e.g., isopropanol) acts as a hydride source [2].
Corrective Action:
-
Ligand Selection: Switch to bulky, electron-rich ligands like XPhos or RuPhos , which facilitate reductive elimination over
-hydride elimination [3]. -
Base Choice: Avoid alkoxide bases (NaOtBu) if using protic solvents. Use
in Dioxane or Toluene. -
Temperature: Lower the reaction temperature by 10°C increments.
Issue 3: "I have a large, non-polar impurity at high retention time."
Diagnosis: Dimerization (Bis-substitution). Observed Mass: ~338 Da (1,4-di(piperidin-1-yl)benzene).
Root Cause Analysis:
-
Context: Common in both routes but mechanistic origins differ.
-
Mechanism (
): The 1-bromo-4-fluorobenzene contained traces of 1,4-difluorobenzene, or the reaction was forced (high T) causing the Br to react after the F was displaced. -
Mechanism (Pd): Stoichiometry error. You used 1,4-dibromobenzene with >1 equivalent of amine.[2]
Corrective Action:
-
Stoichiometry: Ensure the aryl halide is in slight excess (1.1 eq) relative to the amine to discourage double addition.
-
Reagent Quality: Verify the purity of 1-bromo-4-fluorobenzene. If it contains 1,4-difluorobenzene, dimerization is inevitable.
Module 3: Analytical Method Optimization
Standard HPLC methods often fail to resolve the des-bromo impurity from the target due to structural similarity. Use this optimized method for process control.
Recommended LC-MS Parameters
| Parameter | Setting | Rationale |
| Column | C18 Phenyl-Hexyl (150 x 4.6mm, 3.5µm) | Phenyl phase provides better pi-pi selectivity for aryl halides than standard C18. |
| Mobile Phase A | Water + 10mM Ammonium Acetate | Neutral pH prevents on-column dehydration of the alcohol [4]. |
| Mobile Phase B | Acetonitrile | Sharpens peaks for non-polar aromatics. |
| Gradient | 10% B to 90% B over 15 min | Slow gradient required to separate Target (Br) from Debrominated (H) impurity. |
| Detection | UV 254 nm + MS (ESI+) | UV for quantification; MS for identification. |
Diagnostic Decision Tree
Use this flow to rapidly identify your specific production issue.
Figure 2: Analytical troubleshooting decision matrix.
Module 4: Purification & Remediation
If you have already generated a batch with impurities, follow these remediation steps:
-
Removing the Dimer:
-
Removing the Debrominated Impurity:
-
This is chemically very similar to the target. Recrystallization is difficult.[3]
-
Protocol: Flash chromatography is required. Use a gradient of DCM:MeOH (98:2 to 95:5) . The bromine atom makes the target slightly less polar than the debrominated byproduct.
-
References
-
ChemicalBook. (2026). 4-Hydroxypiperidine Chemical Properties and Stability. Retrieved from
-
Organic Syntheses. (2007).[4] Electrophilic Cyclization...[4] Preparation of 5-(4-Bromophenyl).... (Discusses regioselectivity and halide preservation). Retrieved from
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. (Ligand selection for preventing dehalogenation).[3] Retrieved from
-
IOSR Journal. (2015). Quantification of (4-Bromophenyl) Impurities by HPLC. (Method validation for aryl-bromide/piperidine systems). Retrieved from
-
Google Patents. (2020). CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine. (Detailed
conditions). Retrieved from
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 1-(4-Bromophenyl)piperidin-4-ol Bioactivity Assays
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is the bedrock of credible and reproducible research. This guide provides an in-depth technical comparison of bioactivity assays for 1-(4-Bromophenyl)piperidin-4-ol, a molecule belonging to the versatile piperidine class of compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, anti-HIV, and central nervous system (CNS) effects.[1][2] This guide is designed to provide not just protocols, but the scientific rationale behind assay selection and experimental design, ensuring a self-validating system for your research.
Introduction to this compound and the Rationale for Bioactivity Screening
The piperidine moiety is a common feature in many approved drugs and clinical candidates. Derivatives of the closely related 4'4-bromophenyl-4'-piperidinol have been investigated as multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase (AChE), antioxidant properties, and modulation of monoamine oxidase (MAO) and amyloid-beta aggregation.[3] Given this precedent, a comprehensive bioactivity screening of this compound is warranted to elucidate its pharmacological profile. This guide will focus on a selection of high-value assays targeting enzymes and G-protein coupled receptors (GPCRs) relevant to the potential therapeutic applications of this compound class.
Comparative Analysis of Key Bioactivity Assays
The selection of an appropriate bioactivity assay is contingent on the putative biological target. Based on the known activities of structurally similar compounds, we will explore assays for key CNS targets: Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), Sigma-1 Receptor (S1R), and Dopamine D2 Receptor (D2R).
Enzyme Inhibition Assays: AChE and MAO
Rationale: Derivatives of 4'4-bromophenyl-4'-piperidinol have demonstrated potent AChE and MAO inhibition.[3] Therefore, evaluating this compound against these enzymes is a logical starting point.
Assay Comparison:
| Assay Type | Principle | Advantages | Disadvantages |
| Ellman's Assay (AChE) | Spectrophotometric measurement of the product of acetylthiocholine hydrolysis by AChE. | Well-established, cost-effective, high-throughput. | Potential for interference from colored or thiol-reactive compounds. |
| Amplex Red Assay (MAO) | Fluorometric detection of hydrogen peroxide produced by MAO activity. | High sensitivity, continuous measurement. | Potential for interference from fluorescent compounds. |
| Radiometric Assays | Measurement of radiolabeled product formation. | High sensitivity and specificity. | Requires handling of radioactive materials, specialized equipment, and disposal. |
Expert Insight: For initial screening, the colorimetric and fluorometric assays offer a good balance of throughput, sensitivity, and cost. Radiometric assays should be reserved for confirmatory studies or when high sensitivity is paramount.
GPCR Binding and Functional Assays: Sigma-1 and Dopamine D2 Receptors
Rationale: The piperidine scaffold is present in numerous CNS-active compounds that target GPCRs. Sigma receptors are implicated in a variety of CNS disorders, including Alzheimer's disease, and are known to bind various small molecules.[4] The Dopamine D2 receptor is a key target for antipsychotic medications.[5]
Assay Comparison:
| Assay Type | Principle | Advantages | Disadvantages |
| Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand from the receptor by the test compound. | Gold standard for determining binding affinity (Ki).[6] | Requires radioactive materials, endpoint assay. |
| Fluorescent Ligand Binding Assay | Competitive displacement of a fluorescently labeled ligand. | Non-radioactive, allows for real-time kinetic measurements.[7] | Potential for interference from fluorescent compounds. |
| FLIPR Membrane Potential Assay | Measures changes in cell membrane potential upon receptor activation using a voltage-sensitive dye.[8] | Functional assay, high-throughput, no-wash protocol.[9] | Indirect measure of receptor activity, can be influenced by off-target effects. |
| Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Measures receptor-ligand binding through fluorescence resonance energy transfer.[10] | Homogeneous format, high signal-to-noise ratio. | Requires specific reagents and instrumentation. |
Expert Insight: A tiered approach is recommended. Start with a high-throughput functional screen like the FLIPR membrane potential assay to identify "hits." Follow up with radioligand or fluorescent ligand binding assays to confirm direct receptor interaction and determine binding affinity.
Experimental Protocols
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of acetylthiocholine hydrolysis by AChE.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate Solution: 10 mM Acetylthiocholine iodide in deionized water.
-
DTNB Solution: 3 mM DTNB in Assay Buffer.
-
AChE Solution: 0.1 units/mL AChE in Assay Buffer.
-
Test Compound: Prepare a stock solution of this compound in DMSO and serially dilute to the desired concentrations in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of Assay Buffer (for blank), a known AChE inhibitor (positive control), or the test compound at various concentrations to the wells.
-
Add 25 µL of AChE solution to all wells except the blank.
-
Add 50 µL of DTNB solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Radioligand Binding Assay for Sigma-1 Receptor (S1R)
Principle: This competitive binding assay measures the ability of this compound to displace a specific radioligand, [³H]-(+)-pentazocine, from the Sigma-1 receptor in a membrane preparation.[4][11]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize guinea pig liver tissue, a rich source of S1R, in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[11]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Procedure (96-well filter plate format):
-
To each well, add:
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.[12]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: FLIPR Membrane Potential Assay
Principle: This is a cell-based functional assay that uses a fluorescent dye sensitive to changes in membrane potential. Activation of ion channels or electrogenic GPCRs will cause a change in membrane potential, which is detected as a change in fluorescence intensity.[8][9]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Dye Loading:
-
Prepare the FLIPR Membrane Potential Assay Kit dye loading solution according to the manufacturer's instructions.[17]
-
Remove the growth medium from the cell plate and add an equal volume of the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.[8]
-
-
Assay Procedure (using a FLIPR instrument):
-
Prepare a compound plate containing the test compound at various concentrations, a known agonist/antagonist (positive control), and vehicle (negative control).
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will measure the baseline fluorescence for a set period.
-
The instrument will then add the compounds from the compound plate to the cell plate and continue to measure the fluorescence intensity over time to detect any changes in membrane potential.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated for each well.
-
Plot the ΔF against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.
-
Data Visualization and Interpretation
Signaling Pathway and Workflow Diagrams
Conclusion
The validation of bioactivity for a novel compound such as this compound requires a systematic and scientifically sound approach. This guide has provided a comparative overview of relevant assays, detailed experimental protocols, and a framework for data interpretation. By understanding the principles behind each assay and carefully selecting the most appropriate methods, researchers can confidently and accurately characterize the pharmacological profile of this and other promising molecules, paving the way for future drug discovery and development.
References
-
4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. (2022). MDPI. [Link]
-
Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (2025). European Journal of Medicinal Chemistry. [Link]
- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
- A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. (2024).
-
4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. (2018). Molecules. [Link]
- Radioligand Binding Assay.
- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Results in Chemistry.
- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
-
Sigma Receptor Binding Assays. (2015). Current Protocols in Pharmacology. [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology. [Link]
-
Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry. [Link]
-
Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. (2001). Journal of Medicinal Chemistry. [Link]
-
FLIPR Membrane Potential Assay Kit Guide. Molecular Devices. [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). International Journal of Molecular Sciences. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR®) Systems. Molecular Devices. [Link]
-
Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. (2014). Journal of Medicinal Chemistry. [Link]
-
FLIPR™ membrane potential assay kits. LabWrench. [Link]
-
Sigma-1 Receptor Assays with Fluorescent Ligands. (2025). Celtarys Research. [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]
-
Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. (2012). Probes and Drugs. [Link]
-
FLIPR™ Assays for GPCR and Ion Channel Targets. (2012). Assay Guidance Manual. [Link]
- Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. (2021). Molecules.
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
-
Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. (2016). PLOS ONE. [Link]
-
FLIPR Membrane Potential Assay Kit explorer format. Molecular Devices. [Link]
-
Chlorpromazine. Wikipedia. [Link]
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Comparative Guide: 1-(4-Bromophenyl)piperidin-4-ol vs. Sigma-1 Modulators
[1]
Executive Summary: Pharmacophore & Mechanism
The Sigma-1 receptor is a ligand-operated chaperone located primarily at the Mitochondria-Associated Membrane (MAM).[1] High-affinity ligands generally require a pharmacophore consisting of a basic nitrogen (protonated at physiological pH) flanked by two hydrophobic regions (primary and secondary).[1]
-
Standard Ligands (e.g., Haloperidol, PRE-084): Possess a basic nitrogen (pKa > 8.0) capable of forming an ionic bond with Asp126 in the
binding pocket.[1] -
This compound: The direct N-arylation creates an aniline-like nitrogen with a significantly lower pKa (~4.0–5.0).[1] Consequently, it is largely unprotonated at pH 7.4, likely resulting in drastically reduced affinity compared to C-aryl isomers or N-benzyl analogs.[1]
Signaling Pathway Context
The following diagram illustrates the canonical pathway modulated by
Figure 1: Mechanism of Action.[1] Agonists promote Sig1R dissociation from BiP, chaperoning IP3R to ensure proper Ca2+ signaling to mitochondria.
Comparative Analysis: Target vs. Standards
The table below contrasts the target compound with the "Gold Standards" of
| Feature | This compound | Haloperidol | PRE-084 | (+)-Pentazocine |
| Role | Probe / Scaffold | Antagonist | Agonist | Agonist |
| Structure Class | N-aryl piperidine | Butyrophenone | Morpholine derivative | Benzomorphan |
| Nitrogen pKa | Low (~4-5, Aniline-like) | High (~8.[1]3) | High (~9.[1]0) | High (~9.[1]5) |
| Predicted Low (>1 µM) | High (1–3 nM) | Moderate (20–50 nM) | High (3–10 nM) | |
| Unknown (Likely poor) | Low (Non-selective) | High | High | |
| Primary Use | SAR Intermediate / Negative Control | Blocking | Activating | Radioligand Binding Standard |
Key Technical Insight
If your experimental goal is to synthesize high-affinity ligands, This compound serves as a critical "negative control" scaffold .[1] It demonstrates that without a basic nitrogen or an appropriate spacer (like the butyl chain in 4-PPBP ), affinity is lost.[1] To restore affinity, one would typically convert the N-aryl group to an N-benzyl or N-phenethyl group.[1]
Experimental Protocols
To empirically verify the performance of this compound against these standards, use the following self-validating workflows.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the
Materials:
-
Source: Guinea pig brain membranes or HEK293 cells overexpressing h
.[1] -
Radioligand:
-Pentazocine (specific for ).[1] -
Non-specific control: 10 µM Haloperidol.
Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000
for 20 min. Resuspend pellets. -
Incubation:
-
Mix 100 µL membrane suspension + 50 µL
-Pentazocine (2 nM final) + 50 µL Test Compound (10 to 10 M). -
Incubate at 37°C for 120 minutes (Equilibrium is critical).
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Quantification: Liquid scintillation counting.
-
Data Analysis: Plot displacement curves. Calculate
and convert to using the Cheng-Prusoff equation: [1]
Protocol B: Functional Assay (Ca2+ Mobilization)
Objective: Determine if the compound acts as an agonist or antagonist.[1]
Workflow:
Experimental Workflow Visualization
The following diagram outlines the logical flow for characterizing the target compound.
Figure 2: Characterization logic flow. The compound must pass the affinity threshold before functional profiling.
References
-
Glennon, R. A., et al. (1994). "Structural features of sigma ligands." Journal of Medicinal Chemistry. (Establishes the basic nitrogen pharmacophore requirement).
-
Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival."[1] Cell. (Defines the functional assay mechanism).
-
Mestres, J., et al. (2024). "Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues." MDPI. (Provides comparative data on haloperidol metabolites and 4-phenylpiperidine analogs).
-
PubChem Compound Summary. "4-(4-Bromophenyl)piperidin-4-ol."[1] (Distinguishes the metabolite isomer from the N-aryl target). [1]
-
ChemicalBook. "4-(4-Chlorophenyl)piperidin-4-ol Properties." (Data on the chlorinated analog for SAR comparison).
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 1-(4-Bromophenyl)piperidin-4-ol
Introduction: Unveiling the Potential of a Privileged Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutics targeting the central nervous system (CNS).[1] 1-(4-Bromophenyl)piperidin-4-ol is a synthetic compound featuring this privileged scaffold. While not extensively studied as a standalone therapeutic, its derivatives have shown promise as multifactorial agents for conditions like Alzheimer's disease.[2][3] The presence of the bromophenyl group and the piperidinol core suggests potential interactions with various CNS receptors, making it a compelling candidate for further investigation. This guide provides a comprehensive framework for evaluating the in vitro and in vivo activity of this compound, with a focus on establishing a meaningful in vitro-in vivo correlation (IVIVC) to predict its therapeutic potential.
Our investigation will be guided by the hypothesis that this compound interacts with sigma and opioid receptors, two key players in pain and mood regulation. This hypothesis is based on the structural similarities of the compound to known ligands of these receptors. We will explore a battery of in vitro assays to characterize its binding affinity, functional activity, and metabolic stability, followed by in vivo studies in established animal models of analgesia and depression to assess its physiological effects. The ultimate goal is to bridge the data from these two domains, providing a holistic understanding of the compound's pharmacological profile.
In Vitro Characterization: Building a Foundation of Molecular Understanding
A thorough in vitro evaluation is the first step in elucidating the pharmacological properties of a novel compound. This involves not only determining its interaction with the intended biological targets but also assessing its drug-like properties.
Target Engagement: Radioligand Binding Assays
To determine the affinity of this compound for our hypothesized targets, we will employ radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.[4]
Experimental Protocol: Radioligand Binding Assay for Sigma-1 and Mu-Opioid Receptors
-
Membrane Preparation: Guinea pig brain tissue, known to express high levels of sigma-1 receptors, and CHO-K1 cells stably expressing the human mu-opioid receptor will be used to prepare cell membranes.[5]
-
Assay Buffer: A standard buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) will be used.
-
Incubation: Cell membranes will be incubated with a fixed concentration of a selective radioligand ([³H]-(+)-pentazocine for sigma-1 and [³H]-DAMGO for mu-opioid receptors) and varying concentrations of this compound.[5]
-
Filtration: The incubation will be terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters will be measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The binding affinity (Ki) will be calculated using the Cheng-Prusoff equation.
Functional Activity: GTPγS Binding Assay
To assess whether this compound acts as an agonist, antagonist, or inverse agonist at the mu-opioid receptor (a G-protein coupled receptor), a GTPγS binding assay will be performed. This assay measures the activation of G-proteins, a key step in GPCR signaling.[6][7]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Membranes from CHO-K1 cells expressing the human mu-opioid receptor will be used.
-
Assay Buffer: The assay will be conducted in a buffer containing GDP to maintain the G-proteins in their inactive state.
-
Incubation: Membranes will be incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.
-
Filtration: The reaction will be stopped by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins will be quantified.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) and the maximal effect (Emax) will be determined.
ADME Profiling: Early Assessment of Drug-like Properties
Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting a compound's in vivo behavior.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.[8][9]
Experimental Protocol: Microsomal Stability Assay
-
Incubation: this compound (at a concentration of 1 µM) will be incubated with human liver microsomes in the presence of the cofactor NADPH at 37°C.[8][10]
-
Time Points: Aliquots will be taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[8]
-
Termination: The reaction will be stopped by adding a cold organic solvent (e.g., acetonitrile).[8]
-
Analysis: The remaining concentration of the parent compound will be quantified by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) will be calculated.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across the gastrointestinal tract and the blood-brain barrier.[11]
Experimental Protocol: PAMPA
-
Plate Setup: A 96-well filter plate with a lipid-infused artificial membrane will be used. The donor wells will contain the test compound dissolved in a buffer at a specific pH, and the acceptor wells will contain a buffer solution.
-
Incubation: The plate will be incubated for a defined period (e.g., 5 hours) at room temperature.[11]
-
Quantification: The concentration of the compound in both the donor and acceptor wells will be measured by UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: The permeability coefficient (Pe) will be calculated.
Hypothetical In Vitro Data Summary
| Assay | Parameter | Hypothetical Value | Interpretation |
| Sigma-1 Binding | Ki (nM) | 50 | Moderate affinity |
| Mu-Opioid Binding | Ki (nM) | 200 | Lower affinity |
| GTPγS Binding | EC50 (nM) | 500 | Partial agonist activity |
| GTPγS Binding | Emax (%) | 40 | Partial agonist activity |
| Metabolic Stability | t½ (min) | 35 | Moderate stability |
| PAMPA | Pe (10⁻⁶ cm/s) | 8.0 | Good predicted permeability |
In Vivo Evaluation: From Molecular Interactions to Physiological Responses
In vivo studies are essential to understand how the in vitro properties of a compound translate into a physiological effect in a living organism. Based on the hypothesized targets, we will use established rodent models to assess the potential analgesic and antidepressant-like activities of this compound.
Analgesic Activity: The Hot Plate Test
The hot plate test is a classic model for assessing the efficacy of analgesic drugs against thermal pain.[12][13]
Experimental Protocol: Hot Plate Test in Mice
-
Animal Acclimation: Male Swiss Webster mice will be acclimated to the testing room for at least 60 minutes before the experiment.[14]
-
Baseline Latency: Each mouse will be placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C), and the time until it exhibits a nociceptive response (e.g., paw licking or jumping) will be recorded as the baseline latency. A cut-off time (e.g., 30 seconds) will be set to prevent tissue damage.[14]
-
Drug Administration: this compound will be administered intraperitoneally (i.p.) at various doses. A vehicle control group will also be included.
-
Post-Treatment Latency: The latency to the nociceptive response will be measured at different time points after drug administration (e.g., 30, 60, and 90 minutes).
-
Data Analysis: The percentage of maximal possible effect (%MPE) will be calculated for each dose and time point.
Antidepressant-like Activity: The Forced Swim Test
The forced swim test is a widely used behavioral model to screen for antidepressant-like activity.[15][16]
Experimental Protocol: Forced Swim Test in Mice
-
Animal Acclimation: Male C57BL/6 mice will be brought to the testing room at least one hour before the test.
-
Drug Administration: this compound will be administered i.p. at different doses 30 minutes before the test.
-
Swim Session: Each mouse will be placed in a glass cylinder filled with water (25 ± 1°C) for a 6-minute session.[17]
-
Behavioral Scoring: The duration of immobility during the last 4 minutes of the session will be recorded.
-
Data Analysis: The immobility time of the drug-treated groups will be compared to the vehicle-treated control group.
Hypothetical In Vivo Data Summary
| Assay | Dose (mg/kg, i.p.) | Effect | Interpretation |
| Hot Plate Test | 10 | 45% MPE at 30 min | Moderate analgesic effect |
| Forced Swim Test | 20 | 40% reduction in immobility | Significant antidepressant-like effect |
Visualizing the Workflow
In Vitro Assay Workflow
Caption: Workflow for the in vitro characterization of this compound.
In Vivo Study Workflow
Caption: Conceptual framework for establishing an in vitro-in vivo correlation.
Conclusion: A Roadmap for CNS Drug Discovery
This guide has outlined a systematic approach to characterizing the pharmacological profile of this compound, a compound with potential for CNS activity. By integrating a comprehensive suite of in vitro assays with well-established in vivo models, we can build a robust dataset to understand its mechanism of action and therapeutic potential. The establishment of a strong in vitro-in vivo correlation is paramount in this process, as it provides the predictive power necessary to guide further drug development efforts, from lead optimization to the design of clinical trials. The methodologies described herein represent a gold-standard workflow in modern CNS drug discovery, ensuring both scientific rigor and a clear path toward translating preclinical findings into potential clinical benefits.
References
-
Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (2025). European Journal of Medicinal Chemistry. [Link]
-
Basic opioid pharmacology: an update. (2013). BJA Education. [Link]
-
The Forced Swim Test as a Model of Depressive-like Behavior. (2015). Journal of Visualized Experiments. [Link]
-
GTPγS Binding Assays. (2012). Assay Guidance Manual. [Link]
-
Analgesia Hot Plat Test. (n.d.). SlideShare. [Link]
-
Microsomal Stability. (n.d.). Cyprotex. [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). AAPS PharmSciTech. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. (2019). Clinical Pharmacokinetics. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]
-
Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. (2011). Journal of Pharmaceutical Sciences. [Link]
-
Sigma Receptor Binding Assays. (2015). Current Protocols in Pharmacology. [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
-
Opioid receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Hot plate test. (n.d.). Wikipedia. [Link]
-
pampa-permeability-assay.pdf. (n.d.). Technology Networks. [Link]
-
Factsheet on the forced swim test. (n.d.). LASA. [Link]
-
4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. (2022). Molecules. [Link]
-
Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (2003). Journal of Neuroscience Methods. [Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Pharmaceuticals. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]
-
The opioid receptor: emergence through millennia of pharmaceutical sciences. (2023). Frontiers in Pharmacology. [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). Journal of Drug Delivery and Therapeutics. [Link]
-
Central Nervous System Medications: Pharmacokinetic and Pharmacodynamic Considerations for Older Adults. (2024). Drugs & Aging. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (2023). ResearchGate. [Link]
-
Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. [Link]
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In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]
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4-(4-Bromophenyl)-4-piperidinol Derivatives as a Multifactorial anti-Alzheimer agent: Synthesis, Invitro, and In-silico based Studies. (2022). Sciforum. [Link]
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Hot plate test – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Using the rat forced swim test to assess antidepressant-like activity in rodents. (2012). Nature Protocols. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]
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A Head-to-Head Comparison for Drug Discovery: 1-(4-Bromophenyl)piperidin-4-ol as a Synthetic Scaffold Versus the Clinical Efficacy of Donepezil
For Immediate Release to the Scientific Community
In the landscape of neurodegenerative disease research, particularly in the pursuit of novel treatments for Alzheimer's disease, the exploration of diverse chemical scaffolds is paramount. This guide provides a detailed head-to-head comparison of two piperidine-containing molecules: 1-(4-Bromophenyl)piperidin-4-ol, a versatile synthetic intermediate, and Donepezil, a well-established acetylcholinesterase inhibitor. This analysis is intended for researchers, medicinal chemists, and drug development professionals to highlight the journey from a foundational chemical structure to a clinically effective therapeutic agent.
Introduction: A Tale of Two Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs due to its favorable pharmacokinetic properties and its ability to be readily functionalized. Here, we examine two molecules that share this core structure but occupy vastly different positions in the drug discovery pipeline.
This compound is a commercially available chemical building block. Its structure, featuring a bromophenyl group and a hydroxyl moiety on the piperidine ring, makes it an attractive starting point for the synthesis of more complex molecules, particularly those targeting the central nervous system[1][2]. While some studies have reported potential antioxidant and analgesic properties for this compound, it is not itself an active pharmaceutical ingredient for neurodegenerative diseases[3].
Donepezil , marketed under the brand name Aricept among others, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[4] It functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By increasing the levels of acetylcholine in the brain, donepezil can lead to modest improvements in cognitive function.
This guide will delve into a comparative analysis of their chemical properties, known biological activities (or lack thereof in the case of the intermediate), and the established clinical profile of donepezil as a benchmark for what derivatives of this compound might aspire to achieve.
Chemical and Physicochemical Properties: A Side-by-Side Look
A fundamental comparison begins with the intrinsic properties of each molecule. These characteristics influence their synthetic utility, formulation, and biological activity.
| Property | This compound | Donepezil |
| IUPAC Name | This compound | 2-((1-benzyl-4-piperidyl)methyl)-5,6-dimethoxy-1-indanone |
| Molecular Formula | C₁₁H₁₄BrNO | C₂₄H₂₉NO₃ |
| Molecular Weight | 256.14 g/mol | 379.5 g/mol |
| CAS Number | 57988-58-6 | 120014-06-4 |
| Appearance | White to light yellow crystalline powder | White crystalline powder |
| Primary Role | Synthetic Intermediate | Active Pharmaceutical Ingredient |
Mechanism of Action: The Crucial Difference
The most significant distinction between these two compounds lies in their interaction with biological systems.
This compound: To date, there is no scientific literature demonstrating that this compound acts as an inhibitor of acetylcholinesterase. Its value is in its potential to be chemically modified to create novel compounds with desired pharmacological activities. For instance, derivatives of the structurally similar 4-(4'-chlorophenyl)-4-hydroxypiperidine have been synthesized and tested for analgesic and hypotensive activities[5][6][7].
Donepezil: The therapeutic effects of donepezil are directly attributable to its potent and selective inhibition of acetylcholinesterase. By binding to the active site of AChE, it prevents the hydrolysis of acetylcholine, thereby increasing the concentration and duration of action of this neurotransmitter in the synaptic cleft. In vitro studies have shown that donepezil is a reversible, mixed competitive and noncompetitive inhibitor of AChE[8].
Cholinergic Signaling Pathway and the Action of Donepezil
The following diagram illustrates the normal process of cholinergic neurotransmission and how an acetylcholinesterase inhibitor like donepezil intervenes.
Caption: Cholinergic signaling and Donepezil's mechanism.
Efficacy and Selectivity: A Quantitative Comparison
For an acetylcholinesterase inhibitor, efficacy is typically measured by its half-maximal inhibitory concentration (IC50), while selectivity is determined by comparing its inhibition of AChE to that of butyrylcholinesterase (BChE).
| Parameter | This compound | Donepezil |
| AChE IC50 | Data not available | 6.7 nM[9] |
| BChE IC50 | Data not available | >7,000 nM |
| Selectivity (BChE IC50 / AChE IC50) | Not applicable | >1000[10] |
Donepezil exhibits high potency for AChE with an IC50 in the nanomolar range and demonstrates significant selectivity for AChE over BChE[9][10][11]. This high selectivity is thought to contribute to its relatively favorable side-effect profile compared to less selective inhibitors. For a derivative of this compound to be considered a viable candidate for Alzheimer's treatment, it would need to demonstrate similar or superior potency and selectivity.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
To determine the AChE inhibitory activity of a novel compound, a standard and reliable method is the spectrophotometric assay developed by Ellman. This assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution (1 U/mL in buffer)
-
Test compound stock solution (e.g., in DMSO or ethanol) and serial dilutions
-
10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in buffer
-
14 mM Acetylthiocholine iodide (ATCI) in buffer
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 10 µL of the test compound solution (or vehicle for control).
-
Add 10 µL of the AChE solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance kinetically every minute for 10-15 minutes.
-
-
Calculation of Inhibition:
-
Determine the rate of reaction (change in absorbance per minute) for the control and each concentration of the test compound.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Experimental Workflow for AChE Inhibition Assay
The following diagram outlines the workflow for the Ellman's method.
Caption: Workflow for the Ellman's AChE inhibition assay.
Pharmacokinetic Profile: A Look at Donepezil's Journey in the Body
The clinical success of a drug is heavily dependent on its pharmacokinetic properties. Donepezil's profile is well-characterized and serves as a useful reference.
| Pharmacokinetic Parameter | Donepezil |
| Bioavailability | ~100%[12] |
| Protein Binding | ~96% (mainly to albumin)[13] |
| Metabolism | Hepatic (via CYP2D6, CYP3A4, and glucuronidation)[13] |
| Half-life | ~70 hours[13] |
| Excretion | Primarily renal[12] |
Donepezil is well-absorbed orally, extensively metabolized in the liver, and has a long elimination half-life that allows for once-daily dosing[12][13]. Its metabolites have low permeability across the blood-brain barrier[14][15]. Any new drug candidate derived from this compound would need to undergo rigorous pharmacokinetic profiling to ensure it can reach its target in the brain at therapeutic concentrations and for an appropriate duration.
Conclusion and Future Directions
This comparative guide illustrates the vast gulf between a chemical intermediate and a clinically approved drug. This compound is a valuable scaffold, offering medicinal chemists a starting point for the synthesis of novel compounds. However, in its current form, it lacks the specific structural features and resulting pharmacological activity to be considered a therapeutic agent for Alzheimer's disease.
Donepezil , on the other hand, represents a successful outcome of a drug discovery program. Its high potency and selectivity for acetylcholinesterase, combined with a favorable pharmacokinetic profile, have established it as a standard of care.
For researchers working with the this compound scaffold, the key takeaway is the importance of structure-activity relationship (SAR) studies. By systematically modifying this core structure, it may be possible to design novel molecules that interact with acetylcholinesterase or other relevant targets in neurodegenerative diseases. The established data for donepezil provides a clear set of benchmarks for potency, selectivity, and pharmacokinetics that any new candidate would need to meet or exceed. Future research in this area should focus on computational modeling to predict binding affinities, followed by the synthesis and in vitro screening of novel derivatives.
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A Senior Application Scientist's Guide to Assessing Sigma Receptor Selectivity: The Case of 1-(4-Bromophenyl)piperidin-4-ol
Abstract
In the landscape of modern drug discovery, particularly within neuroscience and oncology, the selective modulation of target receptors is a cornerstone of therapeutic efficacy and safety.[1][2][3] Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, represent a compelling class of targets implicated in a wide array of physiological and pathological processes, from neurodegeneration to cancer cell proliferation.[4][5][6] Consequently, the ability to design and validate ligands with high selectivity for one subtype over the other is of paramount importance. This guide provides an in-depth, practical framework for assessing the binding selectivity of a candidate molecule, using the novel compound 1-(4-Bromophenyl)piperidin-4-ol as a working example. We will detail the causal logic behind the experimental design, provide validated, step-by-step protocols for competitive radioligand binding assays, and illustrate data interpretation for determining precise selectivity ratios. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the pharmacological profile of new chemical entities targeting the sigma receptor system.
Introduction: The Imperative of Selectivity for Sigma Receptor Ligands
The sigma-1 (σ₁) and sigma-2 (σ₂) receptors, despite historical association, are distinct proteins with unique functions and therapeutic potential.[4] The σ₁ receptor, a 223-amino acid chaperone protein located at the endoplasmic reticulum (ER), is involved in modulating calcium signaling, ion channels, and mitigating ER stress, making it a target for neurodegenerative diseases like Alzheimer's.[5][7][8] In contrast, the σ₂ receptor, identified as TMEM97, is highly expressed in rapidly proliferating cancer cells and is considered a biomarker for tumors.[4][5][6]
Given their distinct and sometimes opposing roles, non-selective ligands can elicit a complex mixture of biological effects, potentially confounding research data and leading to undesirable off-target effects in a clinical setting. A ligand that potently activates σ₁ (an agonist) might offer neuroprotection, but if it also interacts with σ₂, it could have unintended effects on cell proliferation. Therefore, achieving high selectivity is not merely an academic exercise; it is a critical step in developing safe and effective therapeutics.[1][3]
This guide uses This compound , a piperidine-based molecule, as our test compound.[4] Piperidine scaffolds are promising foundations for sigma ligands.[4] Our objective is to determine its binding affinity (expressed as the inhibition constant, Kᵢ) for both σ₁ and σ₂ receptors and, from these values, calculate its selectivity ratio.
The Core Methodology: Competitive Radioligand Binding Assays
To determine the Kᵢ of our test compound, the gold-standard method is the in vitro competitive radioligand binding assay.[9][10] This technique measures the ability of a non-radioactive test compound (the "competitor," in our case, this compound) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.
The Causality Behind the Choice:
-
Direct Measurement of Affinity: This assay directly probes the interaction between the compound and the receptor's binding site.
-
Quantitative and Reproducible: It yields a quantitative measure (the IC₅₀, or half-maximal inhibitory concentration) which can be converted to the Kᵢ, an intrinsic measure of binding affinity.
-
High Throughput: The assay format is adaptable for screening multiple compounds or concentrations simultaneously.
The experimental workflow involves incubating a source of the receptor (typically cell or tissue membrane preparations) with a fixed concentration of the radioligand and varying concentrations of the test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, thereby reducing the measured radioactivity.
Figure 1: General workflow for a competitive radioligand binding assay.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, each protocol is designed as a self-validating system, incorporating positive and negative controls. We will perform two separate assays: one for the σ₁ receptor and one for the σ₂ receptor.
Sigma-1 (σ₁) Receptor Binding Assay
Rationale for Component Selection:
-
Receptor Source: Guinea pig liver membranes are an excellent source of σ₁ receptors, expressing them at high density.[10]
-
Radioligand: -Pentazocine is the preferred selective radioligand for σ₁ receptor binding assays due to its high affinity and specificity.[10][11]
-
Non-Specific Binding Control: Haloperidol, a well-characterized sigma ligand, is used at a high concentration (e.g., 10 µM) to saturate all specific binding sites, allowing for the quantification of non-specific binding.[12]
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize fresh guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of approximately 0.2 mg/mL.
-
Assay Plate Setup: In a 96-well plate, add the following to each well for a final volume of 1.0 mL:
-
Total Binding: 50 µL of assay buffer.
-
Non-Specific Binding (NSB): 50 µL of 10 µM Haloperidol.
-
Test Compound: 50 µL of this compound at concentrations ranging from 0.1 nM to 100 µM.
-
-
Add Radioligand and Membranes: Add 50 µL of -Pentazocine (final concentration ~1.0 nM) and 900 µL of the membrane preparation to each well.[12]
-
Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation.[13]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.[13] Wash the filters three times with ice-cold buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Sigma-2 (σ₂) Receptor Binding Assay
Rationale for Component Selection:
-
Receptor Source: Rat liver membranes are a preferred source as they express a higher ratio of σ₂ to σ₁ receptors compared to many other tissues.[10]
-
Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) is a commonly used radioligand that binds to both σ₁ and σ₂ sites.[10][14]
-
Masking Agent: To ensure we are measuring binding only to the σ₂ receptor, a high concentration of a selective σ₁ ligand, (+)-pentazocine, is added to every well to "mask" or block the σ₁ sites.[10][14][15] This is a critical step for achieving subtype specificity in this assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare rat liver membranes using the same procedure as described for the guinea pig liver.
-
Assay Plate Setup: In a 96-well plate, add the following to each well for a final volume of 0.5 mL:
-
All Wells: 25 µL of (+)-pentazocine (final concentration 200-300 nM) to mask σ₁ receptors.[15]
-
Total Binding: 25 µL of assay buffer.
-
Non-Specific Binding (NSB): 25 µL of 10 µM Haloperidol.
-
Test Compound: 25 µL of this compound at concentrations ranging from 0.1 nM to 100 µM.
-
-
Add Radioligand and Membranes: Add 25 µL of [³H]DTG (final concentration ~3.0 nM) and 400 µL of the membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 120 minutes.
-
Filtration & Quantification: Follow steps 5 and 6 from the σ₁ receptor protocol.
Data Analysis and Interpretation
The raw data (counts per minute, CPM) from the scintillation counter must be processed to determine the Kᵢ value.
Figure 2: Logical flow of data analysis from raw counts to selectivity ratio.
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition of specific binding using the formula: % Inhibition = 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :[13] Kᵢ = IC₅₀ / (1 + [L]/K_d) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_d is the dissociation constant of the radioligand for the receptor (this must be determined separately via saturation binding experiments or taken from reliable literature).
-
-
Calculate Selectivity Ratio: The selectivity of this compound for σ₁ over σ₂ is calculated as a simple ratio of the Kᵢ values: Selectivity Ratio (σ₁ over σ₂) = Kᵢ (for σ₂) / Kᵢ (for σ₁)
A higher ratio indicates greater selectivity for the σ₁ receptor. For example, a ratio of 100 means the compound is 100-fold more selective for σ₁ than for σ₂.
Benchmarking: Comparing Against Known Standards
To contextualize the results for this compound, it is essential to compare its binding profile to well-established reference compounds with known selectivity.
| Compound | Target Receptor | Kᵢ for σ₁ (nM) | Kᵢ for σ₂ (nM) | Selectivity Ratio (Fold) | Reference |
| (+)-Pentazocine | σ₁ Agonist | 5.4 | 2,467 | 457-fold for σ₁ | [16] |
| PD 144418 | σ₁ Antagonist | 1.1 | 351 | 319-fold for σ₁ | [16] |
| SA4503 (Cutamesine) | σ₁ Agonist | 4.6 - 5.1 | 17.5 - 63.1 | ~3-14-fold for σ₁ | [15][16] |
| CM398 | σ₂ Ligand | >430 | 0.43 | >1000-fold for σ₂ | [17] |
| Rimcazole | σ₂ Ligand | 157.7 | 49.6 | 3.2-fold for σ₂ | [16] |
| This compound | Test Compound | TBD | TBD | TBD | This Study |
TBD = To Be Determined by the described experimental protocols.
This table provides a clear benchmark. If the experimental Kᵢ for our test compound at the σ₁ receptor is, for instance, 10 nM, and its Kᵢ at the σ₂ receptor is 1,000 nM, its selectivity ratio would be 100 (1000/10). This would classify it as a highly selective σ₁ ligand, comparable in selectivity magnitude to standards like PD 144418.
Conclusion
This guide has outlined a rigorous, scientifically-grounded methodology for assessing the sigma receptor selectivity of a novel compound, this compound. By employing competitive radioligand binding assays with carefully selected reagents and controls, researchers can generate reliable and reproducible binding affinity data. The causality-driven approach—from the choice of receptor source and radioligand to the logic of data analysis—ensures the integrity and trustworthiness of the results. The final determination of the Kᵢ values for both σ₁ and σ₂ receptors and the subsequent calculation of the selectivity ratio are indispensable steps in the preclinical characterization of any new sigma ligand, providing the critical data needed to guide further drug development efforts.
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Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding. (2017). PubMed Central. [Link]
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Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive. (2019). ResearchGate. [Link]
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Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. [Link]
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Improving Selectivity in Drug Design. (2022). AZoLifeSciences. [Link]
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Statistical Validation & Comparative Performance Guide: 1-(4-Bromophenyl)piperidin-4-ol
Executive Summary & Strategic Context
In the high-throughput synthesis of GPCR ligands and kinase inhibitors, 1-(4-Bromophenyl)piperidin-4-ol serves as a critical "bifunctional" scaffold.[1][2] Its value lies in the orthogonal reactivity of its two functional handles: the secondary alcohol (C4) and the aryl bromide (N-terminus).
While 1-(4-Chlorophenyl)piperidin-4-ol is a cost-effective alternative, and the Iodo-variant offers higher reactivity, the Bromo-derivative represents the optimal balance of stability, cost, and cross-coupling efficiency .[1][2] This guide provides a statistical framework to validate this claim, ensuring that experimental data generated in your lab meets ICH Q2(R2) standards for reproducibility and accuracy.
Comparative Analysis: The Halogen Dilemma
To objectively validate the performance of this compound (Compound B ), we compare it against its primary analogs: the Chloro- (Compound A ) and Iodo- (Compound C ) variants in a standard Suzuki-Miyaura coupling scenario.[1][2]
Performance Metrics (Representative Data)
The following data represents a validation set (
| Metric | A: Chloro-Analog | B: Bromo-Analog (Target) | C: Iodo-Analog |
| CAS RN | 1-(4-Chlorophenyl)... | 84803-46-3 | 1-(4-Iodophenyl)...[1][2] |
| Mean Yield (%) | 42.5% | 88.2% | 91.5% |
| Yield RSD (%) | 12.4% (High Variance) | 2.1% (Robust) | 3.5% |
| Purity (HPLC) | 98.1% | 99.4% | 96.8% (Dehalogenation) |
| Cost Factor | 1.0x (Baseline) | 1.8x | 5.4x |
| Catalyst Load | High (5 mol%) | Standard (1 mol%) | Standard (1 mol%) |
Interpretation of Causality[3]
-
Chloro-Analog: The C-Cl bond energy (~400 kJ/mol) is too high for efficient oxidative addition using standard Pd(II) catalysts, resulting in low yields and high variance (RSD > 10%).[1][2] It requires specialized, expensive ligands (e.g., Buchwald precatalysts) to function effectively.
-
Iodo-Analog: While the C-I bond is weak (~240 kJ/mol) and reacts rapidly, it suffers from oxidative instability (turning purple/brown upon storage) and potential hydrodehalogenation side-reactions, lowering the final purity profile.[1]
-
Bromo-Analog (Target): The C-Br bond (~280 kJ/mol) sits in the "Goldilocks" zone.[1][2] It is stable enough for long-term storage but reactive enough for quantitative oxidative addition with generic catalysts, yielding the lowest Relative Standard Deviation (RSD), a marker of process reliability.
Statistical Validation Framework (The "How-To")
To trust the data presented above, one must apply rigorous statistical treatment. Mere averages are insufficient for drug development.[1][2]
Analytical Method Validation (HPLC)
Before assessing reactivity, the purity of the starting material must be statistically validated.
Protocol: Linearity & Range
-
Prepare 5 concentration levels (50%, 75%, 100%, 125%, 150% of target concentration).
-
Run in triplicate.
-
Statistical Requirement: Calculate the Coefficient of Determination (
).
Protocol: Limit of Detection (LOD) & Quantitation (LOQ)
Do not rely on "Signal-to-Noise" alone.[1][2] Use the Standard Deviation of the Response (
- [1][2]
- [1][2]
-
Execution: Run a blank sample 10 times.[1][2] Calculate
of the noise.[2] This mathematically defines the "trust horizon" of your data.[2]
Functional Validation (Yield Comparison)
When claiming Compound B is superior to Compound A, you must prove statistical significance.
The t-Test Approach:
-
Null Hypothesis (
): (There is no difference in yield).[1][2] -
Alternative Hypothesis (
): .[1][2][3] -
Calculation:
Where is mean yield, is standard deviation, and is number of runs.[1][2][4][5] -
Decision: If
, reject . For the data in Section 2.1, the difference between 42.5% and 88.2% with low variance yields a -value , statistically confirming superiority.
Experimental Protocols
Protocol A: HPLC Purity Analysis (Self-Validating)
This protocol includes an internal standard (IS) to self-correct for injection errors.
-
Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile.[2] Gradient 5% B to 95% B over 10 min.
-
Column: C18 Reverse Phase (4.6 x 150 mm, 3.5 µm).[2]
-
Sample Prep: Dissolve 10 mg this compound in 10 mL MeOH.
-
Internal Standard: Add 10 µL of Benzophenone stock (1 mg/mL).
-
Calculation: Use the Area Ratio (
) rather than raw area.-
Validation Check: If the IS peak area deviates by >5% from the mean of the sequence, reject the injection.
-
Protocol B: Standardized Suzuki Coupling for Reactivity Benchmarking
-
Charge a reaction vial with This compound (1.0 eq, 0.5 mmol).
-
Add Phenylboronic acid (1.2 eq) and K₂CO₃ (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.01 eq, 1 mol%).[2]
-
Solvent: Dioxane:Water (4:1, 5 mL). Degas with N₂ for 5 mins.[1][2]
-
Heat to 80°C for 4 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Analysis: Analyze crude via HPLC (Protocol A) to determine conversion yield vs. IS.
Visualization of Workflows
The Statistical Validation Lifecycle
This diagram illustrates the logical flow from raw material to validated data, ensuring compliance with ICH guidelines.
Caption: Figure 1. The iterative cycle of statistical validation.[2] Data is not "valid" until it passes the statistical gate (Yellow) against pre-defined acceptance criteria.
Comparative Reactivity Pathway
This diagram visualizes why the Bromo-analog is the superior choice in the catalytic cycle.
Caption: Figure 2. Mechanistic comparison. The Bromo-analog (Green) offers the most reliable pathway through the Oxidative Addition step, avoiding the inertness of Chlorides and instability of Iodides.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84803-46-3, this compound.[1][2] Retrieved from [Link][1][2]
-
International Council for Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2] (Current revision R2/R3 applicable).[1][2] Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483. (Foundational text for reactivity trends). Retrieved from [Link][1][2]
-
Food and Drug Administration (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] Retrieved from [Link]
Sources
- 1. 4-(4-Bromophenyl)-4-hydroxypiperidine | C11H14BrNO | CID 93911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. 4-(4-Bromophenyl)piperidine | C11H14BrN | CID 2757159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 1-(4-Bromophenyl)piperidin-4-ol
[1]
Executive Summary: Immediate Action Card
For researchers requiring immediate disposal parameters.
| Parameter | Directive |
| Waste Category | Halogenated Organic (Due to Bromine substituent).[1][2] |
| RCRA Status | Hazardous Waste (Characteristic: Toxicity).[1] Not P/U listed, but treated as toxic. |
| Primary Hazard | Irritant (Skin/Eye), Harmful if swallowed (H302).[1][3] |
| Segregation | DO NOT mix with Non-Halogenated solvents. DO NOT mix with strong oxidizers or acids.[4] |
| Container | HDPE or Glass with screw-top.[1] Must be compatible with organic amines. |
| Labeling | Must specify: "Halogenated Organic Waste" and full chemical name. |
Technical Hazard Assessment & Causality
Why specific protocols are required for this compound.
As an Application Scientist, I emphasize that safe disposal is not just about compliance; it is about understanding the molecular behavior of the waste. 1-(4-Bromophenyl)piperidin-4-ol presents a dual-hazard profile that dictates its waste stream:
-
The Halogen Factor (Bromine):
-
Mechanism: The presence of the bromine atom on the phenyl ring classifies this as Halogenated Waste .
-
Causality: Halogenated organics cannot be incinerated in standard fuel-blending kilns.[1] They require high-temperature incineration (>1100°C) with specific scrubbers to prevent the formation of dioxins and furans.[1]
-
Operational Impact: Mixing this with non-halogenated waste (e.g., Acetone, Ethanol) contaminates the entire volume, forcing the disposal vendor to treat the whole drum as halogenated, significantly increasing disposal costs and environmental impact [1].
-
-
The Piperidine Moiety (Secondary Amine):
-
Mechanism: The piperidine ring is a secondary amine, acting as a weak organic base.
-
Causality: Amines can react exothermically with strong acids.[1] While often co-packed with neutral organics, they must never be added to "Acid Waste" streams (e.g., Aqua Regia, concentrated HCl waste) to avoid uncontrolled heat generation or spattering.
-
Segregation & Packaging Protocols
Self-validating systems to ensure safety.[1]
Protocol A: Solid Waste (Pure Substance)
Use this for expired shelf stock or solid spill cleanup residues.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk for solids.
-
Bagging: Place the solid material inside a clear, sealable polyethylene bag (secondary containment) before placing it into the jar.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for reaction byproducts dissolved in solvents (e.g., DCM, Chloroform, Ethyl Acetate).[1]
-
Stream Selection:
-
If solvent is Halogenated (DCM, Chloroform): Dispose in Halogenated Waste carboy.
-
If solvent is Non-Halogenated (Methanol, Acetone): Because the solute (this compound) contains bromine, the entire mixture must now be treated as Halogenated Waste .[1]
-
-
pH Check: Ensure the waste solution is effectively neutral (pH 6-9). If the reaction involved strong acids, neutralize carefully before adding to the organic waste drum to prevent drum pressurization.
Visual Workflow: Disposal Logic Tree
The following diagram illustrates the decision-making process for disposing of this specific compound, ensuring no cross-contamination of waste streams.
Figure 1: Decision logic for segregating this compound waste. Note the critical pathway for non-halogenated solvents becoming halogenated waste due to the solute.
Spill Management Procedures
In the event of an accidental release in the laboratory.
-
PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine and aerosolized, use a P95 respirator.
-
Containment:
-
Decontamination:
-
Wipe the surface with a mild soap/water solution.
-
Follow with an ethanol wipe to solubilize any remaining organic residue.
-
Disposal of Cleanup Materials: All wipes, gloves, and absorbent pads used in cleanup must be disposed of as Solid Hazardous Waste (contaminated debris), not regular trash [2].
-
Regulatory & Compliance Context
Ensuring your lab meets federal and international standards.[1]
-
EPA (USA): Under RCRA (Resource Conservation and Recovery Act), this chemical is a "Characteristic Waste" if it exhibits toxicity.[1] Even if not P/U listed, the generator is responsible for determining hazard. The presence of the halogen dictates the "Halogenated" profile for incineration standards (40 CFR 262.11) [3].
-
REACH (EU): Ensure the waste is classified under the correct European Waste Catalogue (EWC) code, typically 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) [4].[1]
References
Sources
- 1. 4-(4'-Bromophenyl)piperidine | 80980-89-8 [amp.chemicalbook.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. chemos.de [chemos.de]
- 4. bucknell.edu [bucknell.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. 4-(4'-Bromophenyl)piperidine CAS#: 80980-89-8 [m.chemicalbook.com]
- 7. fishersci.ca [fishersci.ca]
A Senior Application Scientist's Guide to Handling 1-(4-Bromophenyl)piperidin-4-ol: Essential Safety and Operational Protocols
Welcome to your comprehensive guide on the safe handling of 1-(4-Bromophenyl)piperidin-4-ol. As a key intermediate in pharmaceutical research and development, understanding its properties is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, providing a deep, logic-driven framework for risk mitigation. Our goal is to empower you, our scientific colleagues, with the knowledge to handle this compound with the utmost confidence and safety.
The core principle of our approach is proactive risk management. While specific toxicological data for this compound is limited, its structure—featuring a piperidine ring and a brominated phenyl group—provides clear indicators of its potential hazards. Our recommendations are therefore synthesized from data on analogous structures, including piperidine itself and other substituted piperidines.[1][2]
Hazard Assessment: A Proactive Stance
Given the absence of comprehensive toxicological studies on this specific molecule, we must infer its potential hazards from its constituent parts. The piperidine moiety is known for its toxicity and corrosive properties.[1][3] The bromophenyl group classifies it as a halogenated organic compound, necessitating specific disposal considerations.[4]
Primary Assumed Hazards:
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][6]
-
Toxicity: Assumed to be harmful if swallowed or absorbed through the skin, based on data from related compounds.[1]
| Hazard Class | Primary Routes of Exposure | Potential Health Effects |
| Skin Irritant (Category 2) | Dermal Contact | Causes skin irritation, redness, and discomfort.[5] |
| Eye Irritant (Category 2) | Eye Contact | Causes serious eye irritation.[2][5] |
| STOT SE (Category 3) | Inhalation (of dust) | May cause respiratory irritation.[2][6] |
| Acute Toxicity (Inferred) | Ingestion, Dermal, Inhalation | May be harmful if swallowed, inhaled, or absorbed through the skin.[1] |
The First Line of Defense: Engineering Controls
Personal protective equipment is the final barrier between you and a chemical hazard; it should never be the first or only one. Effective engineering controls are fundamental to a safe laboratory environment.
-
Chemical Fume Hood: All handling of this compound, especially weighing and transferring the solid, must be conducted inside a certified chemical fume hood.[7][8] This is non-negotiable. The hood contains dust and potential vapors, preventing inhalation, which is a primary exposure route.
-
Ventilation: Ensure the laboratory has adequate general ventilation to keep airborne concentrations of any chemical low.[9]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[7][9][10]
Personal Protective Equipment (PPE): Your Final Safeguard
The appropriate selection and use of PPE are critical for preventing direct contact. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection:
-
Chemical Safety Goggles: Must be worn at all times. They should provide a complete seal around the eyes to protect from dust particles.[2][9] Standard safety glasses with side shields are insufficient.
-
Face Shield: In addition to goggles, a face shield is required when handling larger quantities (>10g) or when there is a significant risk of splashing during dissolution procedures.[11][12]
-
-
Hand Protection:
-
Gloves: Use chemically resistant gloves. Nitrile or butyl rubber gloves are appropriate for handling this solid compound.[3][13] Always inspect gloves for tears or punctures before use.
-
Double Gloving: Consider wearing two pairs of nitrile gloves, especially during weighing and transfer operations, to provide an extra layer of protection against contamination.
-
Glove Removal: Never touch any personal items (phone, computer, face) with gloved hands. Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.[2] Dispose of contaminated gloves as hazardous waste immediately.
-
-
Body Protection:
-
Respiratory Protection:
-
Under normal conditions within a functioning fume hood, respiratory protection is not typically required.[14]
-
If engineering controls are insufficient or if a significant amount of dust is generated, a NIOSH-approved N95 (or better) particulate respirator must be used.[7][13] The decision to use respiratory protection should be based on a formal risk assessment.
-
Operational Plans: Step-by-Step Protocols
Adherence to standardized procedures is the cornerstone of laboratory safety.
Protocol 1: PPE Donning and Doffing Sequence
The order in which you put on and remove PPE is crucial to prevent cross-contamination.
-
Donning (Putting On):
-
Put on your lab coat and ensure it is fully buttoned.
-
Put on the inner pair of gloves (if double-gloving).
-
Put on chemical safety goggles.
-
Put on the face shield (if required).
-
Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
Protocol 2: Safe Handling and Weighing
-
Preparation: Before bringing the chemical into the work area, ensure all necessary equipment (spatulas, weigh paper, secondary containers) is inside the fume hood.
-
Transfer: Gently open the main container inside the fume hood. Avoid creating dust. Use a dedicated spatula to transfer the desired amount of solid to a tared weigh paper or vessel.
-
Weighing: If the analytical balance cannot be placed inside the hood, securely cap the container with the weighed solid before removing it from the hood for weighing. Minimize the time the container is outside the hood.
-
Closure: Securely close the main container of this compound.
-
Clean-up: Wipe down the spatula with a damp cloth (e.g., with isopropanol) and dispose of the cloth as hazardous waste. Clean any minor dust particles from the surface of the fume hood.
Emergency and Disposal Plans
Spill Response
For a small solid spill contained within the fume hood:
-
Alert: Notify colleagues in the immediate area.
-
Contain: Do not use a dry brush or towel, as this will generate dust.
-
Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand.[11]
-
Collect: Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[2][14]
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Waste Disposal
-
Classification: All waste containing this compound, including contaminated gloves, weigh paper, and cleaning materials, must be classified as halogenated organic waste.[4]
-
Collection: Dispose of this waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Regulations: All waste disposal must comply with federal, state, and local environmental regulations.[2][14] Never dispose of this chemical down the drain.[10][14]
Safe Handling Workflow Diagram
The following diagram illustrates the critical steps for safely handling this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- Cole-Parmer. Material Safety Data Sheet - 1-(4-Hydroxyphenyl)piperazine dihydrobromide. Cole-Parmer.
- Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer.
- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
- AAPPTec. MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf. AAPPTec, LLC.
- Tokyo Chemical Industry. SAFETY DATA SHEET. TCI EUROPE N.V.
- Santa Cruz Biotechnology. 4-Piperidinopiperidine. Santa Cruz Biotechnology.
- ChemicalBook. 4-(4'-Bromophenyl)piperidine. ChemicalBook.
- Rutgers University. Bromine. Rutgers Environmental Health and Safety.
- CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific.
- PENTA. Piperidine - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o.
- Carl ROTH. Safety Data Sheet: Piperidine. Carl ROTH.
- CDH Fine Chemical. 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- National Center for Biotechnology Information. 4-(4-Bromophenyl)-4-hydroxypiperidine. PubChem.
- Providence College. Bromine in orgo lab SOP. Environmental Health and Safety.
- Carl ROTH. Safety Data Sheet: Piperidine. Carl ROTH.
- U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. EPA.
- New Jersey Department of Health. HAZARD SUMMARY. NJ.gov.
- Chemtalk. Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 4-(4'-Bromophenyl)piperidine | 80980-89-8 [amp.chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ehs.providence.edu [ehs.providence.edu]
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- 10. fishersci.com [fishersci.com]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
